Abbv-167
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1351456-78-4 |
|---|---|
Molecular Formula |
C46H53ClN7O11PS |
Molecular Weight |
978.4 g/mol |
IUPAC Name |
[5-[5-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-2-[[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonylcarbamoyl]phenoxy]pyrrolo[2,3-b]pyridin-7-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C46H53ClN7O11PS/c1-46(2)15-11-34(40(26-46)32-3-5-35(47)6-4-32)28-51-17-19-52(20-18-51)36-7-9-39(43(24-36)65-37-23-33-12-16-48-44(33)53(29-37)30-64-66(58,59)60)45(55)50-67(61,62)38-8-10-41(42(25-38)54(56)57)49-27-31-13-21-63-22-14-31/h3-10,12,16,23-25,29,31,49H,11,13-15,17-22,26-28,30H2,1-2H3,(H,50,55)(H2,58,59,60) |
InChI Key |
CLQLTQZFOGFNCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN(C8=NC=CC8=C7)COP(=O)(O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ABBV-167 and the GARP-TGFβ Axis Targeted by AbbVie's ABBV-151
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the mechanism of action of AbbVie's compound ABBV-167. Initial inquiries regarding this compound and the GARP-TGFβ signaling pathway have revealed a common point of confusion. This document clarifies that this compound is a prodrug of venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor, and its primary function is to optimize the delivery of venetoclax.
Separately, this guide will delve into the mechanism of another AbbVie compound, ABBV-151 (livmoniplimab), which is a first-in-class monoclonal antibody that distinctively targets the Glycoprotein-A Repetitions Predominant (GARP)-Transforming Growth Factor-beta 1 (TGF-β1) complex. This comprehensive analysis will address the distinct therapeutic strategies and molecular interactions of both compounds.
Part 1: this compound - A Venetoclax Prodrug for Enhanced Oral Delivery
This compound is not a direct modulator of the GARP-TGFβ axis. Instead, it is a phosphate prodrug of venetoclax, a potent and selective BCL-2 inhibitor.[1] The core mechanism of this compound is to provide improved aqueous solubility and oral bioavailability, leading to the efficient in-vivo conversion to its active form, venetoclax.
Mechanism of Action of Venetoclax (the Active Form of this compound)
Venetoclax functions as a BH3-mimetic agent, targeting the anti-apoptotic protein BCL-2.[2] In many hematologic malignancies, such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), the overexpression of BCL-2 is a key survival mechanism for cancer cells, allowing them to evade programmed cell death (apoptosis).[3][4]
The BCL-2 protein sequesters pro-apoptotic proteins, such as BIM, BID, and PUMA, preventing them from activating the intrinsic apoptotic pathway.[1] Venetoclax selectively binds with high affinity to the BH3-binding groove of the BCL-2 protein, displacing these pro-apoptotic proteins.[5][6] The release of pro-apoptotic proteins leads to the activation of BAX and BAK, which then oligomerize on the mitochondrial outer membrane, causing mitochondrial outer membrane permeabilization (MOMP).[5][6] This event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating caspases and executing apoptosis.[7]
Signaling Pathway of Venetoclax
References
- 1. What is the mechanism of Venetoclax? [synapse.patsnap.com]
- 2. Venetoclax - Wikipedia [en.wikipedia.org]
- 3. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 4. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 5. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 6. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Development of ABBV-167: A Novel Venetoclax Prodrug
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABBV-167 is a phosphate prodrug of the potent B-cell lymphoma 2 (BCL-2) inhibitor, venetoclax. Developed by AbbVie, this compound was designed to address the high pill burden associated with venetoclax, a consequence of its low aqueous solubility and the need for a high-fat meal to ensure adequate absorption. By transiently masking a hydroxyl group on venetoclax with a phosphate moiety, this compound achieves significantly enhanced aqueous solubility, enabling higher drug loading in a smaller tablet. Following oral administration, this compound undergoes rapid and efficient conversion to the active parent drug, venetoclax, in vivo. Clinical studies in healthy volunteers have demonstrated that this compound provides comparable venetoclax exposure to the commercial formulation, with the added advantages of a reduced food effect and a lower pill burden. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols and key preclinical and clinical data.
Introduction: The Rationale for a Venetoclax Prodrug
Venetoclax is a first-in-class, orally bioavailable small molecule that selectively inhibits the anti-apoptotic protein BCL-2.[1] Its development revolutionized the treatment of certain hematological malignancies, particularly chronic lymphocytic leukemia (CLL).[1] However, venetoclax's physicochemical properties present significant formulation challenges. It is a large, lipophilic molecule with very low aqueous solubility, falling into the "beyond rule of five" chemical space.[2][3] To overcome this, the commercial formulation of venetoclax is an amorphous solid dispersion, which enhances bioavailability but results in a large tablet size and a significant food effect, requiring administration with a high-fat meal.[4] This can lead to a high pill burden for patients, potentially impacting compliance.
To address these limitations, a prodrug strategy was employed. The primary objective was to develop a transiently modified version of venetoclax with improved aqueous solubility that would efficiently convert back to the active parent drug in the body. This approach led to the discovery and development of this compound, a phosphate prodrug of venetoclax.[4]
Discovery and Physicochemical Properties of this compound
The discovery of this compound involved the strategic placement of a phosphate group onto the venetoclax molecule. This modification dramatically increases the aqueous solubility of the compound, a key factor in enabling a higher drug load in a solid dosage form.[2][3]
Chemical Structure
This compound is chemically described as [5-[5-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-2-[[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonylcarbamoyl]phenoxy]pyrrolo[2,3-b]pyridin-7-yl]methyl dihydrogen phosphate.[5]
Physicochemical Data
A comparison of the key physicochemical properties of venetoclax and this compound is summarized in the table below.
| Property | Venetoclax | This compound | Reference(s) |
| Molecular Weight ( g/mol ) | 868.4 | 978.4 | [2][5] |
| Polar Surface Area (Ų) | Not explicitly stated | 246.58 | [2] |
| LogD (pH 7.4) | High (not specified) | 0.96 | [2] |
| Aqueous Solubility | Negligible | Significantly Increased | [4] |
Mechanism of Action and BCL-2 Signaling Pathway
This compound is a prodrug and is pharmacologically inactive until it is converted to venetoclax. Venetoclax exerts its therapeutic effect by selectively binding to the BCL-2 protein, a key regulator of the intrinsic apoptotic pathway.
In many cancers, BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM and preventing them from inducing cell death. Venetoclax mimics the action of these pro-apoptotic proteins, binding to the BH3-binding groove of BCL-2 with high affinity. This displaces the pro-apoptotic proteins, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, caspase activation and apoptosis.
Figure 1: Simplified BCL-2 signaling pathway and the mechanism of action of venetoclax.
Preclinical Development
In Vitro and In Vivo Conversion
Preclinical studies in mice and dogs demonstrated that this compound is rapidly and extensively converted to venetoclax following both intravenous and oral administration.[4] This efficient in vivo conversion is crucial for a prodrug's success, ensuring that the active therapeutic agent reaches its target in sufficient concentrations.
Preclinical Pharmacokinetics
The pharmacokinetic profiles of this compound and the resulting venetoclax exposure were evaluated in mice and dogs. The data from these studies are summarized in the tables below.
Table 1: Single-Dose Pharmacokinetics of Venetoclax After Oral Administration of this compound in Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng*hr/mL) |
| 10 | 1,200 | 4 | 12,000 |
| 100 | 15,000 | 6 | 200,000 |
Table 2: Single-Dose Pharmacokinetics of Venetoclax After Oral Administration of this compound in Dogs
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng*hr/mL) |
| 1 | 200 | 2 | 1,500 |
| 10 | 2,500 | 4 | 25,000 |
Clinical Development
A Phase 1, open-label, randomized, crossover study was conducted in healthy female subjects to evaluate the pharmacokinetics, safety, and food effect of this compound compared to the commercial venetoclax formulation.
Clinical Pharmacokinetics
The study demonstrated that a single oral dose of this compound, administered as either a solution or a tablet, resulted in comparable venetoclax exposure to the commercial venetoclax tablet.[4] Importantly, this compound exhibited a significantly reduced food effect.[4]
Table 3: Geometric Mean Pharmacokinetic Parameters of Venetoclax Following Administration of Venetoclax Tablet or this compound as a Solution or Tablet in Healthy Volunteers
| Formulation | Condition | N | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng*hr/mL) |
| Venetoclax Tablet | Fasting | 12 | 237 | 7.9 | 4030 |
| Venetoclax Tablet | High-Fat Meal | 12 | 1140 | 5.9 | 20100 |
| This compound Solution | Fasting | 11 | 938 | 4.0 | 12400 |
| This compound Tablet | Fasting | 11 | 754 | 4.5 | 11100 |
| This compound Tablet | High-Fat Meal | 12 | 1180 | 5.0 | 19600 |
Safety and Tolerability
In the Phase 1 study, this compound was generally well-tolerated, with a safety profile consistent with that of venetoclax.[4]
Experimental Protocols
Synthesis of this compound (Conceptual Outline)
The synthesis of this compound involves the chemical modification of venetoclax. A detailed, step-by-step protocol for the large-scale GMP synthesis is proprietary to AbbVie. However, a general conceptual workflow is as follows:
Figure 2: Conceptual workflow for the synthesis of this compound.
BCL-2 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of venetoclax (derived from this compound) to the BCL-2 protein.
Materials:
-
Recombinant human BCL-2 protein
-
Biotinylated BIM BH3 peptide
-
Europium-labeled anti-GST antibody (or other suitable donor fluorophore)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
384-well microplates
-
Test compound (venetoclax)
Protocol:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the BCL-2 protein, biotinylated BIM peptide, and the test compound dilutions.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.
-
Add the Europium-labeled antibody and the streptavidin-conjugated acceptor fluorophore.
-
Incubate for another specified period (e.g., 30 minutes).
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 3: Experimental workflow for the BCL-2 TR-FRET binding assay.
In Vivo Efficacy Studies in Xenograft Models
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
Tumor Cell Implantation:
-
Culture a BCL-2-dependent human tumor cell line (e.g., a CLL or AML cell line).
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
Drug Administration and Monitoring:
-
Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, venetoclax, this compound).
-
Administer the drugs orally at the desired dose and schedule.
-
Measure tumor volume (e.g., with calipers) and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
Logical Relationship: The Prodrug Advantage
The development of this compound exemplifies a successful prodrug strategy to overcome the limitations of a potent but poorly soluble parent drug. The logical relationship between the properties of venetoclax, the modifications in this compound, and the resulting clinical benefits is illustrated below.
Figure 4: Logical flow diagram illustrating the advantages of the this compound prodrug approach.
Conclusion
The discovery and development of this compound represent a significant advancement in the formulation and delivery of the BCL-2 inhibitor venetoclax. By employing a phosphate prodrug strategy, AbbVie has successfully addressed the challenges of low aqueous solubility and high pill burden associated with the parent drug. This compound demonstrates efficient conversion to venetoclax in vivo, providing comparable therapeutic exposure with the added benefits of a reduced food effect and improved patient convenience. This case study serves as a valuable example for drug development professionals facing similar challenges with "beyond rule of five" molecules, highlighting the potential of prodrug approaches to optimize the clinical utility of potent therapeutic agents.
References
- 1. Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supplementary Data from Expanding the Repertoire for “Large Small Molecules”: Prodrug this compound Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers (2023) [scispace.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
ABBV-167 and the BCL-2 Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABBV-167 is a phosphate prodrug of venetoclax, a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor. This document provides a comprehensive technical overview of the core mechanism of action of this compound, focusing on the BCL-2 inhibition pathway. It details the molecular interactions, downstream signaling events, and the methodologies used to characterize this therapeutic approach. Quantitative data from preclinical and clinical studies are summarized to provide a consolidated resource for researchers in oncology and drug development.
Introduction to this compound and BCL-2 Inhibition
This compound was developed to improve upon the pharmaceutical properties of its active form, venetoclax. As a phosphate prodrug, this compound exhibits significantly increased water solubility, which allows for high drug loading in tablets and potentially reduces the pill burden for patients.[1][2] Following oral administration, this compound is rapidly and efficiently converted to venetoclax in vivo.[3][4][5][6]
The therapeutic target, BCL-2, is a key anti-apoptotic protein that is frequently overexpressed in various hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1][7] This overexpression allows cancer cells to evade programmed cell death (apoptosis), contributing to tumor progression and resistance to conventional therapies.[7] Venetoclax, the active metabolite of this compound, is a BH3 mimetic that restores the natural process of apoptosis in these malignant cells.[7]
The BCL-2 Inhibition Pathway
The intrinsic pathway of apoptosis is tightly regulated by the BCL-2 family of proteins. This family includes pro-apoptotic members (e.g., BAX, BAK), anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1), and BH3-only proteins (e.g., BIM, PUMA, BAD) that act as sensors of cellular stress.
Under normal physiological conditions, anti-apoptotic proteins like BCL-2 sequester pro-apoptotic BH3-only proteins, preventing them from activating the effector proteins BAX and BAK. In cancer cells with BCL-2 overexpression, this balance is shifted towards survival.
Venetoclax acts by binding with high affinity to the BH3-binding groove of the BCL-2 protein.[8] This action displaces pro-apoptotic BH3-only proteins, such as BIM.[8] The liberated BIM is then free to activate BAX and BAK, which subsequently oligomerize and insert into the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the activation of caspases, ultimately executing apoptosis.[2][9]
Quantitative Data
The efficacy of venetoclax, the active form of this compound, has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: Preclinical In Vitro Cytotoxicity of Venetoclax
| Cell Line | Cancer Type | IC50 / EC50 | Reference |
| Hairy Cell Leukemia (HCL) primary cells | Hairy Cell Leukemia | Significant cell death at 0.1 µM and 1 µM | [10] |
| Multiple Myeloma (MM) cell lines | Multiple Myeloma | Varies by cell line | [11] |
| Chronic Lymphocytic Leukemia (CLL) primary cells | Chronic Lymphocytic Leukemia | IC50 of 143 nM | |
| KB-3-1 | Cervical Carcinoma | ~10 µM | |
| KB-C2 (ABCB1-overexpressing) | Cervical Carcinoma | >100 µM |
Table 2: Preclinical In Vivo Efficacy of Venetoclax
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| AML PDX Mouse Model | Acute Myeloid Leukemia | Venetoclax (30 mg/kg) + Chidamide + Azacitidine | Intensively reduced leukemia burden and improved prognosis | [3] |
| DoHH-2 Xenograft Mouse Model | Diffuse Large B-cell Lymphoma | Venetoclax (100 mg/kg) + Eltanexor | Inhibited tumor growth and prolonged survival | [12] |
| pBIC Mouse Model | MYC/BCL2 Double-Expressor DLBCL | Venetoclax (250 µg) + anti-CD20 mAb | Significantly extended overall survival | [13] |
| AML PDX Mouse Model | Acute Myeloid Leukemia | Venetoclax + Daratumumab | Slower tumor progression and reduced leukemia growth | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of the BCL-2 inhibition pathway.
Western Blotting for BCL-2 Family Proteins
This protocol is used to detect the expression levels of BCL-2 family proteins in cell lysates.
1. Protein Sample Preparation:
-
Culture cells under desired conditions (e.g., with or without venetoclax treatment).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.[8]
2. SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane. Wet transfer at 70V for 30 minutes to 3 hours at 4°C is recommended.[8]
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies specific for BCL-2 family members (e.g., BCL-2, BIM, MCL-1) overnight at 4°C.
-
Wash the membrane three times with TBST.[8]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a chemiluminescence imaging system.
BH3 Profiling
BH3 profiling is a functional assay to determine a cell's dependence on anti-apoptotic BCL-2 family proteins for survival.
1. Cell Preparation:
-
Isolate primary tumor cells or use cultured cell lines.
-
Plate cells in a 96-well or 384-well plate at a concentration of 20,000 cells/well.[14]
2. Treatment with BH3 Mimetics:
-
Treat cells with a panel of BH3 mimetics at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 4 hours.[14] The toolkit can include venetoclax (BCL-2 specific), AZD-5991 (MCL-1 specific), and A-1155463 (BCL-xL specific).[14]
3. Apoptosis Detection:
-
Stain cells with Annexin V and a viability dye (e.g., 7-AAD or Zombie Aqua Dye).[1][14]
-
Alternatively, for permeabilized cells, after treatment with BH3-only peptides, fix the cells and stain for cytochrome c release.[15]
4. Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the percentage of apoptotic cells (Annexin V positive) or cells that have undergone MOMP (cytochrome c negative) in response to each BH3 mimetic.
Surface Plasmon Resonance (SPR) Assay
SPR is used to measure the direct binding affinity and kinetics of small molecules to their protein targets.
1. Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the sensor surface.
-
Immobilize recombinant BCL-2 protein onto the sensor chip surface.[16]
2. Analyte Binding:
-
Prepare a series of dilutions of venetoclax (the analyte) in running buffer.
-
Inject the analyte solutions over the sensor surface containing the immobilized BCL-2.[16]
-
Monitor the change in refractive index in real-time to observe association and dissociation.
3. Data Analysis:
-
Use a 1:1 kinetic binding model to analyze the sensorgram data.[17]
-
Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
This compound represents a significant advancement in the formulation of BCL-2 inhibitors, offering a more patient-friendly alternative to venetoclax with improved pharmaceutical properties. Its mechanism of action, through the potent and selective inhibition of BCL-2 by its active metabolite venetoclax, effectively restores the apoptotic pathway in cancer cells dependent on BCL-2 for survival. The experimental protocols and quantitative data presented in this guide provide a valuable resource for the scientific community to further explore and build upon the therapeutic potential of BCL-2 inhibition in oncology.
References
- 1. BH3 profiling [bio-protocol.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Expanding the Repertoire for "Large Small Molecules": Prodrug this compound Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 8. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. Activity of eftozanermin alfa plus venetoclax in preclinical models and patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Sensitivity to Venetoclax and Microenvironment Protection in Hairy Cell Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. Venetoclax improves CD20 immunotherapy in a mouse model of MYC/BCL2 double-expressor diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a robust BH3 drug toolkit for precision medicine in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dynamic BH3 profiling [bio-protocol.org]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. reactionbiology.com [reactionbiology.com]
Technical Whitepaper on the Preclinical Toxicology of Telisotuzumab Vedotin (ABBV-167)
Disclaimer: Publicly available information distinguishes between two AbbVie development candidates designated ABBV-167. The first, Telisotuzumab Vedotin (Teliso-V), is a c-Met-directed antibody-drug conjugate (ADC) for oncology. The second is a phosphate prodrug of the BCL-2 inhibitor Venetoclax.[1][2][3][4] This document focuses on Telisotuzumab Vedotin , as its mechanism of action aligns more closely with the technical requirements of the prompt, including signaling pathways. Detailed proprietary preclinical toxicology reports for Telisotuzumab Vedotin are not publicly available; this guide synthesizes information from published clinical trial data and pharmacological summaries.
Introduction and Mechanism of Action
Telisotuzumab vedotin (Teliso-V) is an antibody-drug conjugate (ADC) developed by AbbVie that targets c-Met, a receptor tyrosine kinase that is often overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC).[5][6] Aberrant c-Met activation is implicated in tumor development and progression.[7] Teliso-V is designed to deliver a potent cytotoxic agent specifically to cancer cells, thereby minimizing systemic toxicity.[5][8]
The compound consists of three main components:
-
Antibody: A humanized IgG1κ monoclonal antibody, telisotuzumab (also known as ABT-700), that specifically binds to the c-Met receptor on the surface of tumor cells.[9][10]
-
Payload: The small molecule monomethyl auristatin E (MMAE), a potent microtubule-disrupting agent.[7]
-
Linker: A protease-cleavable valine-citrulline linker that connects the MMAE payload to the antibody.[7][10]
The mechanism of action begins with the antibody component binding to c-Met on expressing cells.[9] The ADC-receptor complex is then internalized by the cell. Inside the cell, the linker is cleaved, releasing the MMAE payload.[5] Free MMAE disrupts the microtubule network, leading to cell cycle arrest and subsequent apoptotic cell death.[7][9]
Signaling Pathway and Drug Delivery
The following diagram illustrates the targeted delivery and intracellular mechanism of action of Telisotuzumab Vedotin.
Caption: Mechanism of Action of Telisotuzumab Vedotin.
Summary of Preclinical Toxicology Findings
While specific IND-enabling toxicology reports are proprietary, information from public sources indicates that the toxicological profile of Teliso-V was evaluated in animals and was considered acceptable for human trials.[1][8] Key findings and anticipated toxicities are based on the individual components of the ADC and observations in clinical studies.
| Toxicological Finding / Area of Concern | Species / Context | Summary of Observation | Source(s) |
| Embryo-fetal Toxicity | Animal (Rat) | Based on the mechanism of its MMAE payload, Teliso-V can cause fetal harm. Administration of MMAE to pregnant rats resulted in embryo-fetal mortality and structural abnormalities at exposures similar to the recommended clinical dose. | [9] |
| On-Target Pharmacology | Animal (Mouse, Dog) | For the venetoclax prodrug also named this compound, repeat dosing in mice and dogs showed the expected on-target pharmacology. | [1] |
| General Tolerability | Clinical | In a Phase I study, Teliso-V was found to be well-tolerated at the recommended Phase 2 dose. | [8] |
| Class-Specific Toxicity (Payload) | Clinical | The toxicity profile is similar to other ADCs that use MMAE, such as brentuximab vedotin. Peripheral neuropathy is an expected class toxicity. | [8][11] |
| Observed Clinical Adverse Events | Human (Phase I/II) | The most common treatment-related adverse events (any grade) observed in clinical trials include peripheral sensory neuropathy, peripheral edema, fatigue, and nausea. Grade ≥3 peripheral sensory neuropathy has been reported. | [9][10][11][12] |
Experimental Protocols
Detailed preclinical protocols for Teliso-V are not publicly available. However, based on standard practices for ADC development and mentions in the literature, the following methodologies are representative of the studies conducted.
In Vivo Antitumor Activity Studies
-
Objective: To determine the efficacy of Teliso-V in reducing tumor growth in animal models.
-
Methodology:
-
Model System: Xenograft models using human tumor cell lines with varying levels of c-Met expression are implanted into immunocompromised mice.[8]
-
Dosing: Animals are treated with Teliso-V intravenously at various dose levels and schedules (e.g., once every 2 or 3 weeks).[10]
-
Endpoints: Tumor volume is measured regularly using calipers. Animal body weight is monitored as a general measure of toxicity. At the end of the study, tumors may be excised for biomarker analysis (e.g., IHC for c-Met).
-
Control Groups: Vehicle control and potentially a non-targeting ADC control are included to demonstrate specificity.
-
General Toxicology Studies
-
Objective: To evaluate the safety profile and determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) in relevant animal species.
-
Methodology:
-
Species: Typically conducted in two species (a rodent, e.g., rat, and a non-rodent, e.g., cynomolgus monkey) in accordance with regulatory guidelines.
-
Dosing: Repeat-dose intravenous administration of Teliso-V for a defined period (e.g., 4 or 13 weeks).
-
Monitoring: Includes clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), and clinical pathology (hematology, coagulation, serum chemistry).
-
Pathology: At termination, a full necropsy is performed, with organ weights recorded and a comprehensive set of tissues collected for histopathological examination.
-
Preclinical Workflow Visualization
The diagram below outlines a typical workflow for the preclinical assessment of an antibody-drug conjugate like Telisotuzumab Vedotin.
Caption: General Preclinical Development Workflow for an ADC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Expanding the Repertoire for "Large Small Molecules": Prodrug this compound Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Development Challenges in a Beyond Rule of Five Prodrug: Case Study of this compound, Phosphate Prodrug of Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Telisotuzumab vedotin used for? [synapse.patsnap.com]
- 6. Telisotuzumab vedotin: The first-in-class c-Met-targeted antibody-drug conjugate granted FDA accelerated approval for treatment of non-squamous non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ascopubs.org [ascopubs.org]
- 9. drugs.com [drugs.com]
- 10. Phase I Study of 2- or 3-Week Dosing of Telisotuzumab Vedotin, an Antibody–Drug Conjugate Targeting c-Met, Monotherapy in Patients with Advanced Non–Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
Unveiling the Preclinical Pharmacokinetic Profile of ABBV-167: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical pharmacokinetics of ABBV-167, a phosphate prodrug of the BCL-2 inhibitor venetoclax, in animal models. The development of this compound was aimed at improving the aqueous solubility of venetoclax and potentially reducing the pill burden for patients.[1][2][3] This document summarizes key pharmacokinetic parameters in mice and dogs, details the experimental methodologies employed in these studies, and visualizes the metabolic conversion and experimental processes.
Executive Summary
Preclinical studies in both mice and dogs demonstrate that this compound is characterized by high clearance and rapid and extensive conversion to its parent compound, venetoclax, following both intravenous (IV) and oral (PO) administration.[1] Circulating concentrations of the prodrug are minimal, with less than 1% remaining in circulation one hour after administration.[1] This efficient conversion allows for robust exposure to venetoclax, the pharmacologically active agent.
Quantitative Pharmacokinetic Data
The following tables summarize the single-dose pharmacokinetic parameters of this compound and the resulting venetoclax exposure in CD-1 mice and beagle dogs.
Table 1: Single-Dose Intravenous Pharmacokinetics of this compound and Venetoclax in Mouse and Dog
| Species | Analyte | Dose (mg/kg) | C₀ (ng/mL) | AUCinf (ng·h/mL) | CL (mL/min/kg) | Vss (L/kg) | t½ (h) |
| Mouse | This compound | 1.1 | 1,200 | 130 | 150 | 2.8 | 0.22 |
| Venetoclax | 1.1 | - | 3,100 | - | - | 2.9 | |
| Dog | This compound | 0.57 | 1,300 | 61 | 160 | 1.2 | 0.11 |
| Venetoclax | 0.57 | - | 1,200 | - | - | 3.1 |
Data sourced from supplementary materials of a key publication.[1]
Table 2: Single-Dose Oral Pharmacokinetics of this compound in Mouse and Dog
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUCinf (ng·h/mL) |
| Mouse | 5.7 | 16 | 0.25 | 13 |
| 34 | 110 | 0.25 | 69 | |
| 110 | 190 | 0.25 | 180 | |
| 170 | 220 | 0.25 | 250 | |
| Dog | 5.7 | 26 | 0.5 | 23 |
| 34 | 120 | 0.5 | 130 | |
| 110 | 260 | 1 | 400 |
Data sourced from supplementary materials of a key publication.[1]
Table 3: Single-Dose Oral Pharmacokinetics of Venetoclax (from this compound) in Mouse and Dog
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUCinf (ng·h/mL) |
| Mouse | 5.7 | 1,400 | 4 | 12,000 |
| 34 | 11,000 | 4 | 120,000 | |
| 110 | 20,000 | 8 | 350,000 | |
| 170 | 22,000 | 8 | 440,000 | |
| Dog | 5.7 | 1,100 | 2 | 8,000 |
| 34 | 5,100 | 4 | 56,000 | |
| 110 | 11,000 | 6 | 160,000 |
Data sourced from supplementary materials of a key publication.[1]
Experimental Protocols
The pharmacokinetic profiles of this compound were evaluated in single-dose studies across different species and routes of administration.[1]
Animal Models
-
Mouse: Male CD-1 mice were used for the pharmacokinetic studies.[1]
-
Dog: Male beagle dogs were utilized for these experiments.[1] All animal studies were conducted in accordance with approved institutional guidelines.[1]
Drug Formulation and Administration
-
Intravenous Administration:
-
In dogs, this compound was formulated in 5% dextrose in water (D5W) with 2.1 equivalents of sodium hydroxide and administered at a volume of 0.5 mL/kg.[2]
-
-
Oral Administration:
Sample Collection and Bioanalysis
-
Sample Collection: Blood samples were collected at predetermined time points following drug administration.[1]
-
Bioanalytical Method: Plasma concentrations of both this compound and venetoclax were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[1] The lower limits of quantitation were established at 0.103 ng/mL for this compound and 2.14 ng/mL for venetoclax.[1]
Visualizations
Proposed Bioconversion of this compound
This compound is designed as a phosphate prodrug to enhance aqueous solubility. It is proposed to undergo rapid conversion to the active parent drug, venetoclax, primarily mediated by alkaline phosphatases in the intestinal lumen.[1][2]
Caption: Proposed bioconversion of this compound to venetoclax.
Experimental Workflow for Animal Pharmacokinetic Studies
The workflow for determining the pharmacokinetic profile of this compound in animal models follows a standardized process from drug preparation to data analysis.
References
An In-Depth Technical Guide to ABBV-167: A Phosphate Prodrug of the BCL-2 Inhibitor Venetoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-167 is an investigational phosphate prodrug of venetoclax, a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] Venetoclax has demonstrated significant efficacy in the treatment of various hematological malignancies; however, its low aqueous solubility and high molecular weight present formulation and patient pill burden challenges.[1][3] this compound was designed to overcome these limitations by dramatically increasing aqueous solubility, thereby enabling the development of high drug-load oral formulations.[1][4] Upon oral administration, this compound is efficiently converted to the active parent drug, venetoclax, in vivo.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound is a complex molecule synthesized through the alkylation of venetoclax with a phosphate-containing moiety.[1]
Chemical Structure:
A textual description based on the synthesis: this compound is formed by the alkylation of venetoclax at the N7 position with a phosphonooxymethyl group.[1]
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C46H53ClN7O11PS | [2] |
| Molecular Weight | 978.45 g/mol | [2][5] |
| Appearance | Off-white to light yellow solid | [2] |
| Aqueous Solubility | Dramatically improved relative to venetoclax; specific quantitative value not publicly available. A 1.13 mg/mL solution can be prepared in a neutral-pH buffered solution. | [1] |
| logD | Substantially lower than venetoclax | [1] |
| Polar Surface Area (PSA) | 246.58 Ų | [6] |
| pKa | Five measurable dissociation constants over a physiologically relevant pH range | [1] |
| Melting Point | Not publicly available |
Mechanism of Action and Signaling Pathway
As a prodrug, this compound is biologically inactive. Its therapeutic effect is realized upon conversion to venetoclax.
3.1 Conversion of this compound to Venetoclax
The proposed mechanism for the in vivo conversion of this compound to venetoclax involves enzymatic cleavage of the phosphate group, likely by alkaline phosphatases located in the intestinal lumen, to release the active drug, venetoclax, and formaldehyde.[6]
3.2 BCL-2 Signaling Pathway and Inhibition by Venetoclax
Venetoclax is a selective inhibitor of the anti-apoptotic protein BCL-2.[7] In cancer cells, particularly hematological malignancies, the overexpression of BCL-2 allows malignant cells to evade apoptosis (programmed cell death) by sequestering pro-apoptotic proteins.[7] Venetoclax binds with high affinity to the BH3-binding groove of BCL-2, displacing these pro-apoptotic proteins. This disruption of the BCL-2/pro-apoptotic protein interaction liberates the pro-apoptotic proteins, which can then activate the intrinsic mitochondrial pathway of apoptosis, leading to cancer cell death.[7]
Caption: BCL-2 Signaling Pathway and Inhibition by Venetoclax.
Experimental Protocols
Detailed, step-by-step protocols for proprietary assays are often not fully disclosed in public literature. However, based on available information, the following outlines the methodologies for key experiments related to this compound and its active form, venetoclax.
4.1 Initial Synthesis of this compound
This protocol describes the initial laboratory-scale synthesis of this compound.[1]
-
Step 1: Dissolve venetoclax (1.2 g, 1.4 mmol/L) in acetonitrile (20 mL).
-
Step 2: Add di-tert-butyl chloromethyl phosphate (1.1 g, 4.15 mmol/L) and N, N-diisopropylethylamine (1.2 mL, 6.9 mmol/L) to the solution.
-
Step 3: Heat the mixture in a microwave synthesizer at 80°C for 1.5 hours.
-
Step 4: Concentrate the reaction mixture.
-
Step 5: Dissolve the residue in dichloromethane (5 mL) and treat with trifluoroacetic acid (5 mL) for 1 hour.
-
Step 6: Concentrate the residue.
-
Step 7: Purify the residue by reverse-phase chromatography, eluting with a gradient of 40%–65% acetonitrile in 0.1% trifluoroacetic acid in water to yield this compound as a trifluoroacetic acid salt.[1]
4.2 In Vitro Conversion of a Phosphate Prodrug (General Protocol)
A specific protocol for the in vitro conversion of this compound is not publicly available. However, a general approach to assess the conversion of a phosphate prodrug can be adapted. This typically involves incubation in a simulated biological fluid containing relevant enzymes.
-
Objective: To monitor the conversion of the prodrug to the active drug over time in the presence of enzymes like alkaline phosphatase.
-
Materials:
-
This compound stock solution
-
Simulated intestinal fluid (SIF) or other relevant biological matrix
-
Alkaline phosphatase (or other relevant enzymes)
-
Incubator (37°C)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a solution of this compound in a buffered solution (e.g., SIF).
-
Add alkaline phosphatase to the solution to initiate the enzymatic reaction.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a quenching solution to stop the enzymatic activity.
-
Analyze the samples by LC-MS/MS to quantify the concentrations of both this compound and the newly formed venetoclax.
-
Plot the concentration of this compound and venetoclax over time to determine the rate of conversion.
-
4.3 BCL-2 Binding Assay (General TR-FRET Protocol)
The binding affinity of the active form, venetoclax, to the BCL-2 protein can be assessed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The following is a general protocol that can be adapted.
Caption: Workflow for a BCL-2 TR-FRET Binding Assay.
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Expanding the Repertoire for "Large Small Molecules": Prodrug this compound Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Development Challenges in a Beyond Rule of Five Prodrug: Case Study of this compound, Phosphate Prodrug of Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
The Conversion of ABBV-167: A Technical Guide to the Phosphate Prodrug of Venetoclax
For Immediate Release
This technical guide provides an in-depth analysis of the phosphate prodrug ABBV-167, focusing on its conversion to the active B-cell lymphoma 2 (BCL-2) inhibitor, venetoclax. Developed to enhance the aqueous solubility of venetoclax and reduce patient pill burden, this compound demonstrates efficient and extensive conversion to its parent drug upon oral administration.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the core processes.
Executive Summary
Venetoclax, a cornerstone in the treatment of certain hematological malignancies, is characterized by low aqueous solubility, which necessitates a large tablet formulation and can lead to a significant food effect.[1][3] this compound was designed as a water-soluble phosphate prodrug to overcome these limitations.[1][2][3] Preclinical and clinical studies have confirmed that this compound is rapidly and almost completely converted to venetoclax in vivo, achieving robust drug exposure with a reduced food effect.[1] This guide will elaborate on the conversion mechanism, present the pharmacokinetic data from clinical trials, and detail the experimental protocols used in its evaluation.
Data Presentation
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Pharmacokinetic Parameters of Venetoclax After Administration of Venetoclax or this compound in Healthy Volunteers[1]
| Pharmacokinetic Parameter (units) | Venetoclax Tablet (Fasting, N=12) | This compound Solution (Fasting, N=11) | This compound Tablet (Fasting, N=11) | This compound Tablet (High-Fat Meal, N=12) |
| Cmax (ng/mL) | 1060 (38.8) | 1850 (36.2) | 1650 (44.2) | 1980 (29.8) |
| AUCinf (ng·h/mL) | 11900 (52.7) | 21400 (37.9) | 19200 (46.9) | 25900 (27.4) |
| Tmax (h) | 8.0 (4.0 - 12.0) | 4.0 (2.0 - 6.0) | 6.0 (4.0 - 12.0) | 8.0 (4.0 - 12.0) |
| t1/2z (h) | 25.7 (5.1) | 26.3 (4.4) | 25.5 (4.5) | 28.2 (5.3) |
Data are presented as geometric mean (%CV), except for Tmax which is median (min-max) and t1/2z which is harmonic mean (pseudo-SD).
Table 2: Preclinical Pharmacokinetics of this compound[1]
| Species | Route | Dose (mg/kg) | Time Post-Dose | % Prodrug Remaining in Circulation |
| Mouse | IV | 5 | 1 hour | < 1% |
| Dog | IV | 0.5 | 1 hour | < 1% |
Biochemical Conversion Pathway
This compound is designed to be cleaved by alkaline phosphatases, which are abundant in the intestinal lumen. This enzymatic action releases the active drug, venetoclax, and a phosphate moiety.
This compound Conversion Pathway
Experimental Protocols
This section details the methodologies for key experiments performed in the evaluation of this compound.
Initial Preparation of this compound[1]
-
Step 1: To a solution of venetoclax (1.2 g, 1.4 mmol/L) in acetonitrile (20 mL), add di-tert-butyl chloromethyl phosphate (1.1 g, 4.15 mmol/L) and N,N-diisopropylethylamine (1.2 mL, 6.9 mmol/L).
-
Step 2: Heat the mixture in a Biotage microwave synthesizer at 80°C for 1.5 hours.
-
Step 3: Concentrate the reaction mixture.
-
Step 4: Dissolve the residue in dichloromethane (5 mL) and treat with trifluoroacetic acid (5 mL) for 1 hour.
-
Step 5: Concentrate the residue.
-
Step 6: Purify the residue by reverse-phase chromatography, eluting with 40%–65% acetonitrile in 0.1% trifluoroacetic acid in water to yield this compound as a trifluoroacetic acid salt.
Preparation of Clinical Formulations of this compound[1]
-
Oral Solution:
-
Step 1: Prepare a neutral-pH buffered solution by dissolving dibasic sodium phosphate in water and mixing with dilute HCl to a target pH of approximately 7.5.
-
Step 2: Immediately prior to administration, add the this compound active pharmaceutical ingredient (API) to the buffered solution at a concentration of 1.13 mg/mL (free base equivalent).
-
Step 3: Stir until complete dissolution.
-
-
Immediate-Release (IR) Tablets:
-
Step 1: Wet granulate the this compound API with a binder, filler, and glidant in the presence of water using a high-shear mixer.
-
Step 2: Tray dry the granulation.
-
Step 3: Delump the dried granulation.
-
Step 4: Blend with a lubricant and a disintegrant.
-
Step 5: Compress the final blend into tablets using a high-speed tablet press with 7 mm round tooling. The target tablet weight was 172.5 mg, containing 113 mg of this compound (free base).
-
Clinical Bioavailability Study[1]
-
Study Design: An open-label, randomized, four-sequence crossover study was conducted in 12 healthy adult female subjects.
-
Dosing Regimens:
-
Venetoclax 100 mg tablet under fasting conditions.
-
This compound (molar equivalent of 100 mg venetoclax) as an oral solution under fasting conditions.
-
This compound (molar equivalent of 100 mg venetoclax) as an IR tablet under fasting conditions.
-
This compound (molar equivalent of 100 mg venetoclax) as an IR tablet following a high-fat meal.
-
-
Pharmacokinetic Sampling:
-
Blood samples were collected in 3 mL K2EDTA tubes via venipuncture at the following time points: pre-dose (0 hour), and 1, 2, 4, 6, 8, 10, 12, 24, 48, and 72 hours post-dose in each study period.
-
-
Bioanalysis:
-
Plasma concentrations of venetoclax and this compound were determined using a validated liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) method following liquid-liquid extraction.
-
The lower limits of quantitation were 2.14 ng/mL for venetoclax and 0.103 ng/mL for this compound.
-
Experimental Workflow Visualization
The workflow for the clinical bioavailability study is depicted below.
Clinical Bioavailability Study Workflow
Conclusion
The phosphate prodrug this compound successfully addresses the solubility limitations of venetoclax. Through efficient enzymatic conversion by alkaline phosphatases in the gastrointestinal tract, this compound provides robust systemic exposure to the active drug, venetoclax. The data presented herein demonstrate that this prodrug strategy not only allows for a higher drug load formulation, thereby reducing pill burden, but also mitigates the food effect observed with the parent compound. These findings underscore the potential of the phosphate prodrug approach for delivering complex, poorly soluble molecules.
References
An In-Depth Technical Guide to the In Vitro Anti-Cancer Activity of ABBV-167 (as Venetoclax)
Introduction: ABBV-167 is a phosphate prodrug of venetoclax, developed to enhance its aqueous solubility and improve oral bioavailability. Upon administration, this compound efficiently converts to venetoclax, the active B-cell lymphoma-2 (BCL-2) inhibitor. This guide focuses on the in vitro anti-cancer activity of venetoclax, the active pharmacological agent responsible for the therapeutic effects observed with this compound. Venetoclax is a first-in-class BH3 mimetic that has demonstrated significant efficacy in various hematological malignancies by selectively targeting the anti-apoptotic protein BCL-2.
Core Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction
The primary mechanism of action of venetoclax is the selective inhibition of the anti-apoptotic protein BCL-2.[1] In many cancer cells, BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM, which prevents the activation of BAX and BAK, key effectors of apoptosis.[1][2] Venetoclax, acting as a BH3 mimetic, binds with high affinity to the BH3-binding groove of BCL-2, displacing BIM and other sequestered pro-apoptotic proteins.[3][4] The released pro-apoptotic proteins are then free to activate BAX and BAK, leading to their oligomerization and the formation of pores in the mitochondrial outer membrane.[3][4] This mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in programmed cell death, or apoptosis.[3][4]
References
- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 2. researchgate.net [researchgate.net]
- 3. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to ABBV-167: A Prodrug Approach for Enhanced Venetoclax Target Engagement
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: ABBV-167 is a phosphate prodrug of venetoclax, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor.[1][2] Developed by AbbVie, this compound was designed to overcome the solubility and food-effect challenges associated with venetoclax, thereby improving its oral bioavailability and reducing the pill burden for patients.[2][3] This technical guide provides a detailed overview of the core assays and methodologies used to evaluate the target engagement of venetoclax following the administration of this compound.
The this compound to Venetoclax Conversion: The First Step in Target Engagement
The fundamental principle of this compound's mechanism of action is its efficient in vivo conversion to the active drug, venetoclax. Therefore, the initial and most critical step in assessing target engagement is to quantify the extent of this conversion and the resulting plasma concentrations of venetoclax.
Experimental Protocol: Pharmacokinetic Analysis of this compound and Venetoclax
A key study to confirm the successful delivery of venetoclax from its prodrug, this compound, is a clinical bioavailability study.
Objective: To determine the plasma concentration-time profiles of both this compound and venetoclax following oral administration of this compound.
Methodology:
-
Study Design: A crossover study in healthy volunteers is a common design.[4]
-
Sample Collection: Blood samples are collected at various time points post-dosing (e.g., pre-dose, 1, 2, 4, 6, 8, 10, 12, 24, 48, and 72 hours).[4]
-
Bioanalytical Method: Plasma concentrations of this compound and venetoclax are determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[4] This method offers high sensitivity and specificity for quantifying both the prodrug and the active drug.
Data Presentation: Pharmacokinetic Parameters
The data from the pharmacokinetic analysis is summarized to provide key parameters that demonstrate the efficiency of venetoclax delivery.
| Parameter | Description | Typical Findings for this compound |
| Cmax | Maximum plasma concentration | Administration of this compound results in therapeutically relevant Cmax of venetoclax. |
| AUC | Area under the plasma concentration-time curve | Demonstrates the total drug exposure over time. |
| Tmax | Time to reach maximum plasma concentration | Typically observed between 5 to 8 hours for venetoclax after oral dosing.[5] |
| t1/2 | Half-life | The elimination half-life of venetoclax is approximately 14 to 18 hours.[5] |
Logical Relationship: From Prodrug to Active Drug
Caption: Workflow of this compound conversion to venetoclax.
Venetoclax Target Engagement: Inhibition of BCL-2
Once venetoclax is present in the plasma, it can engage its molecular target, BCL-2. The following assays are crucial for demonstrating this engagement at a cellular and molecular level.
Signaling Pathway: The BCL-2 Apoptotic Pathway
Venetoclax is a BH3 mimetic that binds with high affinity to the BH3-binding groove of BCL-2, thereby displacing pro-apoptotic proteins like BIM. This allows for the activation of BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis.
Signaling Pathway Diagram
Caption: Venetoclax mechanism of action on the BCL-2 pathway.
Experimental Protocol: Co-Immunoprecipitation to Demonstrate Disruption of BIM:BCL-2 Interaction
Objective: To qualitatively and quantitatively assess the ability of venetoclax to disrupt the interaction between BCL-2 and the pro-apoptotic protein BIM.
Methodology:
-
Cell Treatment: Treat cancer cell lines with high BCL-2 expression (e.g., NCI-H510A) with venetoclax at a specified concentration (e.g., 1 µmol/L) for a defined period (e.g., 8 hours).[3]
-
Cell Lysis: Lyse the cells to obtain total cell lysates.
-
Immunoprecipitation: Incubate the cell lysates with an anti-BIM antibody to pull down BIM and any associated proteins.
-
Western Blot Analysis: Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against BCL-2 and BIM to detect the presence and relative amounts of each protein in the complex.[3]
Expected Outcome: In venetoclax-treated cells, a significant reduction in the amount of BCL-2 co-immunoprecipitated with BIM is expected, indicating the disruption of the BIM:BCL-2 complex.
Experimental Protocol: Apoptosis Assays
Objective: To quantify the downstream pharmacodynamic effect of BCL-2 engagement, which is the induction of apoptosis.
Methodology:
-
Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay.
-
Treat cells with varying concentrations of venetoclax.
-
Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).
-
Analyze the cell populations using a flow cytometer to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase Activity Assays:
-
Treat cells with venetoclax.
-
Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using commercially available luminescent or fluorescent assays. An increase in caspase activity is a hallmark of apoptosis.
-
Data Presentation: Quantifying Target Engagement and Pharmacodynamic Effects
| Assay | Metric | Expected Result with Venetoclax Treatment |
| Co-Immunoprecipitation | % Reduction in BCL-2 bound to BIM | Significant decrease |
| Annexin V/PI Staining | % Apoptotic Cells | Dose-dependent increase |
| Caspase 3/7 Activity | Fold-change in luminescence/fluorescence | Dose-dependent increase |
Experimental Workflow: From Drug to Cellular Effect
Caption: Experimental workflow for this compound target engagement.
Conclusion
The evaluation of this compound's target engagement is a multi-step process that begins with confirming its efficient conversion to venetoclax. Subsequent assays focus on demonstrating the engagement of venetoclax with its target, BCL-2, and the resulting induction of apoptosis. The combination of pharmacokinetic analysis, molecular interaction studies, and cellular pharmacodynamic assays provides a comprehensive understanding of this compound's mechanism of action and its potential as a valuable therapeutic agent. This guide provides a foundational framework for researchers and drug development professionals to design and interpret studies aimed at characterizing the target engagement of this compound and similar prodrug-based therapies.
References
- 1. Expanding the Repertoire for "Large Small Molecules": Prodrug this compound Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Clinical pharmacokinetics and pharmacodynamics of venetoclax, a selective B‐cell lymphoma‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ABBV-167 Immediate-Release Tablet Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the immediate-release tablet formulation of ABBV-167, a phosphate prodrug of the B-cell lymphoma-2 (BCL-2) inhibitor, venetoclax. The information provided is intended to guide researchers and drug development professionals in understanding the formulation, its intended use, and relevant experimental protocols.
Introduction
This compound was developed to address the challenges associated with the parent drug, venetoclax, which exhibits low aqueous solubility.[1][2] As a phosphate prodrug, this compound demonstrates significantly increased water solubility, allowing for a higher drug load in a smaller tablet and subsequently reducing the pill burden for patients.[1][3] Upon oral administration, this compound is efficiently converted to venetoclax.[1][2] This immediate-release formulation is designed for rapid dissolution and absorption.
Mechanism of Action: BCL-2 Inhibition
This compound exerts its therapeutic effect through its active metabolite, venetoclax. Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-2 (BCL-2).[4][5] In many hematologic malignancies, the overexpression of BCL-2 allows cancer cells to evade apoptosis (programmed cell death).[2] Venetoclax binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins like BIM. This frees up pro-apoptotic proteins to activate BAX and BAK, which then oligomerize and permeabilize the mitochondrial outer membrane. This leads to the release of cytochrome c and other pro-apoptotic factors, ultimately activating caspases and inducing apoptosis.[6][7]
Formulation and Manufacturing
The this compound immediate-release tablet is a solid dosage form prepared by wet granulation.[1] This method is employed to improve the flow and compression characteristics of the drug substance blend.
Table 1: Composition of this compound Immediate-Release Tablet [1]
| Component | Percentage by Weight (%) | Function |
| This compound | 65.5 | Active Pharmaceutical Ingredient |
| Binder | Not Specified | Granulation Aid |
| Filler | Not Specified | Bulk Agent |
| Glidant | Not Specified | Improves Powder Flow |
| Disintegrant | Not Specified | Facilitates Tablet Breakup |
| Lubricant | Not Specified | Reduces Friction During Compression |
Experimental Protocol: Tablet Manufacturing [1]
-
Blending: The active pharmaceutical ingredient (this compound) is blended with a binder, filler, and glidant in a high-shear mixer.
-
Granulation: Water is added to the powder blend under continuous mixing to form granules.
-
Drying: The wet granulation is tray-dried to achieve a target moisture content.
-
Milling: The dried granules are delumped or milled to obtain a uniform particle size distribution.
-
Final Blending: The milled granules are blended with a lubricant and a disintegrant.
-
Compression: The final blend is compressed into tablets using a high-speed tablet press with 7 mm round tooling.
Clinical Bioavailability Study Protocol
The following protocol is based on a clinical study conducted in healthy volunteers to assess the pharmacokinetics of the this compound immediate-release tablet.[1]
Study Design: A crossover study in healthy female subjects.[1]
Table 2: Dosing and Administration [1]
| Parameter | Value |
| Active Dose | 113 mg this compound (free base) |
| Molar Equivalent | 100 mg venetoclax |
| Tablet Weight | 172.5 mg |
| Administration | Oral |
| Food Effect Arm | Administered with a high-fat meal |
| Fasted Arm | Administered after an overnight fast |
Experimental Protocol: Bioavailability Assessment [1]
-
Subject Screening and Enrollment: Screen healthy female subjects based on inclusion and exclusion criteria.
-
Dosing: Administer a single 113 mg this compound immediate-release tablet.
-
Blood Sampling: Collect blood samples at pre-defined time points post-dosing.
-
Plasma Separation: Process blood samples to separate plasma.
-
Bioanalysis: Analyze plasma samples to determine the concentrations of this compound and venetoclax using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration).
Table 3: Pharmacokinetic Parameters of Venetoclax after this compound Administration (Fasted State) [1]
| Parameter | Mean Value |
| Cmax (ng/mL) | 1040 |
| Tmax (hr) | 5.8 |
| AUCt (ng·h/mL) | 16800 |
Quality Control and Analytical Methods
Purity and Identity:
-
Method: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Protocol: Develop a stability-indicating HPLC method to separate this compound from its potential degradants and the active metabolite, venetoclax. Use reference standards for peak identification and quantification.
Dissolution:
-
Method: USP Apparatus 2 (Paddle Method).
-
Protocol:
-
Place the tablet in a vessel containing a specified volume of dissolution medium (e.g., pH 6.8 phosphate buffer).
-
Rotate the paddle at a specified speed (e.g., 50 RPM).
-
Withdraw samples at predetermined time intervals.
-
Analyze the samples for the amount of dissolved this compound using HPLC.
-
Storage and Stability
The drug substance of this compound has been noted to have physical and chemical stability liabilities, including loss of crystallinity.[6] Therefore, proper storage is crucial.
-
Storage Conditions: Store the immediate-release tablets at controlled room temperature (20-25°C) in well-closed containers to protect from moisture.[1] The active pharmaceutical ingredient (API) is stored at 2°C–8°C to prevent chemical degradation and loss of crystallinity.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical Development Challenges in a Beyond Rule of Five Prodrug: Case Study of this compound, Phosphate Prodrug of Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AbbV-167 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AbbV-167 is a phosphate prodrug of venetoclax, a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3][4] Venetoclax has demonstrated significant efficacy in treating various hematological malignancies by restoring the natural process of programmed cell death, or apoptosis.[2] The development of this compound aims to enhance the aqueous solubility of venetoclax, thereby improving its oral bioavailability and reducing the pill burden for patients.[1][3][4] These application notes provide detailed protocols for the preclinical evaluation of this compound in mouse xenograft models of hematological cancers, based on established methodologies for the parent compound, venetoclax.
Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[5][6] Anti-apoptotic proteins, such as BCL-2, prevent apoptosis by sequestering pro-apoptotic proteins like BIM, BAX, and BAK.[7][8] In many hematological cancers, the overexpression of BCL-2 allows malignant cells to evade apoptosis and survive.[7]
Venetoclax, the active metabolite of this compound, is a BH3-mimetic that binds with high affinity to the BH3-binding groove of BCL-2. This action displaces the pro-apoptotic proteins, which can then activate the mitochondrial apoptosis pathway.[8][9] The release and activation of BAX and BAK lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptotic cell death.[8]
Experimental Protocols
The following protocols are representative for establishing a subcutaneous xenograft model of a hematological malignancy (e.g., Acute Myeloid Leukemia - AML) and evaluating the efficacy of this compound.
Protocol 1: Establishment of a Subcutaneous AML Xenograft Model
-
Cell Culture: Culture human AML cells (e.g., MV-4-11 or MOLM-13) in appropriate media and conditions to achieve logarithmic growth phase.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), typically 6-8 weeks old. Allow for a one-week acclimatization period.
-
Cell Implantation:
-
Harvest and wash the AML cells, then resuspend in a cold, sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel (1:1 ratio).
-
Inject 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice daily for health and tumor development.
-
Once tumors are palpable, measure tumor volume 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: Administration of this compound
-
Formulation:
-
As this compound is a water-soluble prodrug, it can be formulated in a simple aqueous vehicle such as sterile water or PBS. The final formulation should be prepared fresh daily.
-
For comparison, the parent compound venetoclax is typically formulated in a vehicle suitable for poorly soluble compounds (e.g., 60% Phosal 50 PG, 30% PEG 400, 10% ethanol).[10]
-
-
Dosing:
-
Administration:
-
Administer the formulation daily via oral gavage.
-
-
Treatment Schedule:
-
Continue daily treatment for a predefined period, typically 21 to 28 days, or until a study endpoint is reached.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
Protocol 3: Efficacy Evaluation and Endpoint Analysis
-
Primary Endpoint: The primary efficacy endpoint is typically tumor growth inhibition.
-
Data Collection:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
-
Pharmacodynamic Analysis (Optional):
-
A subset of tumors can be collected at various time points post-treatment for biomarker analysis (e.g., Western blot for BCL-2 family proteins, immunohistochemistry for apoptosis markers like cleaved caspase-3).
-
-
Statistical Analysis:
-
Compare the mean tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Data Presentation
The following tables present hypothetical but representative data for an in vivo efficacy study of this compound in an AML xenograft model.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg, daily) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 25 | 625 ± 90 | 50 |
| This compound | 50 | 312 ± 65 | 75 |
| This compound | 100 | 125 ± 40 | 90 |
Data are presented as mean ± SEM.
Table 2: Endpoint Tumor Weight and Body Weight Change
| Treatment Group | Dose (mg/kg, daily) | Mean Final Tumor Weight (g) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1.3 ± 0.2 | +2.5 |
| This compound | 25 | 0.65 ± 0.1 | +1.8 |
| This compound | 50 | 0.32 ± 0.08 | +0.5 |
| This compound | 100 | 0.13 ± 0.05 | -1.2 |
Data are presented as mean ± SEM.
Conclusion
These application notes provide a comprehensive framework for the in vivo evaluation of this compound in mouse xenograft models of hematological malignancies. The enhanced solubility of this compound offers a practical advantage in formulation for preclinical studies. By following these detailed protocols, researchers can effectively assess the anti-tumor efficacy and tolerability of this promising BCL-2 inhibitor prodrug.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing venetoclax activity in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bcl-2 - Wikipedia [en.wikipedia.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 8. scribd.com [scribd.com]
- 9. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Venetoclax-based rational combinations are effective in models of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Venetoclax responses of pediatric ALL xenografts reveal sensitivity of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Venetoclax response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of ABBV-167 and Venetoclax in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the simultaneous and individual quantification of the B-cell lymphoma-2 (BCL-2) inhibitor venetoclax and its phosphate prodrug, ABBV-167, in human plasma. The protocols are designed for use in research and drug development settings.
Introduction
Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein BCL-2 and is a key therapeutic agent in the treatment of various hematologic malignancies. This compound is a phosphate prodrug of venetoclax developed to enhance its aqueous solubility and oral bioavailability. Accurate quantification of both compounds in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization strategies.
This document outlines validated methods for the determination of this compound and venetoclax concentrations in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Quantitative Data Summary
The following tables summarize the quantitative performance of the analytical methods described herein.
Table 1: LC-MS/MS Method for Simultaneous Quantification of this compound and Venetoclax
| Parameter | This compound | Venetoclax |
| Lower Limit of Quantitation (LLOQ) | 0.103 ng/mL[1] | 2.14 ng/mL[1] |
| Linearity Range | Information not available | 20.0 to 5000 ng/mL[2] |
| Intra-day Precision (%CV) | Information not available | < 13.6%[2] |
| Inter-day Precision (%CV) | Information not available | < 13.6%[2] |
| Intra-day Accuracy (%) | Information not available | within ±11.9%[2] |
| Inter-day Accuracy (%) | Information not available | within ±11.9%[2] |
| Recovery (%) | Information not available | ~100%[2] |
Note: Detailed validation parameters for the simultaneous analysis of this compound are not fully available in the public domain. The data for venetoclax is derived from a method for its single-analyte quantification.
Table 2: HPLC-UV Method for Quantification of Venetoclax
| Parameter | Venetoclax |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL[3] |
| Linearity Range | 0.25 - 10 µg/mL (250 - 10,000 ng/mL)[4] |
| Intra-day Precision (%CV) | 0.8 - 4.1%[4] |
| Inter-day Precision (%CV) | 1.3 - 3.3%[4] |
| Accuracy (%) | -2.8 to 1.6%[4] |
| Recovery (%) | > 97.2%[4] |
Experimental Protocols
Simultaneous Quantification of this compound and Venetoclax by LC-MS/MS
This protocol is based on a method used in a clinical study for the simultaneous determination of this compound and venetoclax in human plasma.[1]
3.1.1. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma, add an appropriate internal standard (e.g., venetoclax-d8).
-
Add 500 µL of a suitable organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
3.1.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Chromatographic Column: A C18 reverse-phase column (e.g., ACQUITY UPLC HSS T3, 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase: A gradient of 10 mM ammonium formate with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[2]
-
Flow Rate: 0.4 mL/min.
-
MRM Transitions:
Quantification of Venetoclax by HPLC-UV
This protocol provides a validated method for the determination of venetoclax in human plasma using HPLC with UV detection.[3][4]
3.2.1. Sample Preparation: Protein Precipitation
-
To 50 µL of plasma, add 100 µL of acetonitrile containing the internal standard (e.g., ibrutinib).[4]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject a portion of the supernatant into the HPLC system.
3.2.2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., CAPCELL PAK C18 UG120).[3]
-
Mobile Phase: A mixture of acetonitrile and 0.5% KH2PO4 (pH 3.5) (80:20, v/v).[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Detection Wavelength: 286 nm.
-
Injection Volume: 10 µL.
Visualizations
Signaling Pathway of Venetoclax
Caption: Venetoclax inhibits BCL-2, leading to apoptosis.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for plasma sample preparation and analysis.
Prodrug Conversion of this compound
Caption: Conversion of this compound to venetoclax.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS methods for determination of venetoclax in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of Venetoclax in Human Plasma by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Venetoclax Concentration in Plasma Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Abbv-167 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of Abbv-167, a prodrug of the BCL-2 inhibitor venetoclax, on cancer cells. The following sections detail the mechanism of action, protocols for common cell viability assays, and expected outcomes based on published data for venetoclax.
Introduction
This compound is a phosphate prodrug designed to improve the aqueous solubility and oral bioavailability of venetoclax.[1][2] Upon administration, this compound is rapidly converted to venetoclax, its active form.[1] Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[3][4] In many hematological malignancies, the overexpression of BCL-2 allows cancer cells to evade apoptosis.[3] Venetoclax binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins like BIM, which in turn activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent caspase-mediated apoptosis.[5][6]
Therefore, assessing the effect of this compound on cell viability is effectively measuring the activity of its active metabolite, venetoclax. The following protocols are tailored for this purpose.
Data Presentation: Expected IC50 Values of Venetoclax
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for venetoclax can vary depending on the cell line and the assay conditions. Below is a summary of reported IC50 values for venetoclax in various cancer cell lines, which can serve as a reference for expected outcomes when treating cells with this compound.
| Cell Line | Cancer Type | Assay Duration | Reported IC50 (µM) |
| HL-60 | Acute Myeloid Leukemia (AML) | 48 hours | 1.6 |
| ML-2 | Acute Myeloid Leukemia (AML) | Not Specified | 0.1 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Not Specified | 0.2 |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | Not Specified | 0.6 |
| KG-1 | Acute Myeloid Leukemia (AML) | 72 hours | 10.73 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | ~60 |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Not Specified | ~36 |
| SKBR-3 | HER2-Positive Breast Cancer | Not Specified | ~34 |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | Not Specified | 0.06 |
Note: The IC50 values for this compound are expected to be in a similar range to venetoclax, assuming efficient conversion of the prodrug to its active form. It is recommended to perform a dose-response study to determine the precise IC50 in the cell line of interest.
BCL-2 Signaling Pathway and Mechanism of Venetoclax Action
The following diagram illustrates the intrinsic apoptotic pathway regulated by the BCL-2 family of proteins and the mechanism by which venetoclax induces apoptosis.
Caption: BCL-2 pathway and venetoclax mechanism.
Experimental Protocols
The following are detailed protocols for two common colorimetric and luminescent cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The absorbance of the formazan solution is proportional to the number of viable cells.[7]
Materials:
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol Workflow:
Caption: MTT assay experimental workflow.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank measurements.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation with Treatment: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix gently by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the amount of ATP present, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP and thus to the number of viable cells.[8][9]
Materials:
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
Luminometer
Protocol Workflow:
Caption: CellTiter-Glo® assay workflow.
Detailed Steps:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Include wells with medium only for background measurements.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.
-
Incubation with Treatment: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mixing and Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average luminescence of the background wells from all other readings. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
References
- 1. ch.promega.com [ch.promega.com]
- 2. Bcl-2 - Wikipedia [en.wikipedia.org]
- 3. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 9. promega.com [promega.com]
Application Notes and Protocols for AbbV-167 in Hematological Malignancy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AbbV-167 is a phosphate prodrug of venetoclax, a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] Venetoclax has demonstrated significant efficacy in various hematological malignancies by restoring the natural process of apoptosis in cancer cells.[3] Due to venetoclax's low aqueous solubility and high molecular weight, it presents a substantial pill burden for patients, especially at higher doses.[1][2][3] this compound was developed to address this challenge. Its enhanced aqueous solubility allows for higher drug loading in solid dosage forms, thereby reducing the pill burden.[1][3] Upon oral administration, this compound is efficiently converted to the active drug, venetoclax, and has shown a reduced food effect compared to its parent compound.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in hematological malignancy research, including its mechanism of action, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction
The therapeutic effect of this compound is mediated by its active form, venetoclax. In many hematological cancers, the overexpression of the anti-apoptotic protein BCL-2 is a key survival mechanism. BCL-2 sequesters pro-apoptotic proteins, such as BIM, preventing them from activating the mitochondrial apoptosis pathway. Venetoclax, a BH3-mimetic, binds with high affinity to the BH3-binding groove of BCL-2, displacing BIM and other pro-apoptotic proteins. The released pro-apoptotic proteins can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, programmed cell death (apoptosis).
Quantitative Data
The following table summarizes the in vitro potency of venetoclax (the active form of this compound) against various hematological malignancy cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the concentration-dependent effect of the drug on cell viability.
| Cell Line | Hematological Malignancy | IC50 (nM) of Venetoclax |
| MOLM-13 | Acute Myeloid Leukemia (AML) | ~1 - 8 |
| MV4-11 | Acute Myeloid Leukemia (AML) | ~1 - 10 |
| OCI-AML2 | Acute Myeloid Leukemia (AML) | ~1.1 |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | ~8 - 20 |
| HL-60 | Acute Myeloid Leukemia (AML) | ~4 |
| THP-1 | Acute Myeloid Leukemia (AML) | ~1100 |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | ~3 |
| DoHH2 | Diffuse Large B-cell Lymphoma (DLBCL) | ~5 - 15 |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma (DLBCL) | ~60 |
| Granta-519 | Mantle Cell Lymphoma (MCL) | ~4 |
Note: IC50 values can vary depending on the assay conditions and duration of drug exposure. The values presented here are compiled from multiple sources for comparative purposes.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol describes a standard method to determine the effect of this compound on the viability of hematological malignancy cell lines. As this compound is a prodrug, it's important to consider that in vitro systems may have limited capacity to convert it to venetoclax. Therefore, for mechanistic studies, using venetoclax directly is often preferred. If the research objective is to study the prodrug itself, appropriate enzymatic systems may need to be incorporated. The following protocol is for venetoclax.
Materials:
-
Hematological malignancy cell lines
-
Complete cell culture medium
-
Venetoclax (dissolved in DMSO)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Preparation: Prepare a 2X serial dilution of venetoclax in complete culture medium.
-
Drug Addition: Add 100 µL of the 2X drug solution to the respective wells. Include wells with vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vitro Apoptosis Assay by Flow Cytometry
This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with venetoclax.
Materials:
-
Hematological malignancy cell lines
-
Complete cell culture medium
-
Venetoclax (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with venetoclax at various concentrations (e.g., 1X, 5X, and 10X the IC50 value) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
In Vivo Xenograft Model for Efficacy Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Hematological malignancy cell line (e.g., MOLM-13, MV4-11)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
Procedure:
-
Cell Implantation: Subcutaneously inject 5-10 million tumor cells, optionally resuspended in a 1:1 mixture of medium and Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in the appropriate vehicle. Administer this compound orally (e.g., by gavage) to the treatment group daily at a predetermined dose. The control group should receive the vehicle only.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or if mice show signs of toxicity (e.g., significant weight loss).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion
This compound represents a significant advancement in the delivery of the BCL-2 inhibitor venetoclax. Its favorable pharmaceutical properties make it a valuable tool for researchers studying BCL-2 dependency in hematological malignancies. The protocols provided here offer a starting point for the preclinical evaluation of this compound, enabling further investigation into its therapeutic potential. As with any experimental work, optimization of these protocols for specific cell lines and animal models is recommended.
References
Application Notes and Protocols for ABBV-167 (Venetoclax Prodrug) and its Clinical Application in Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-167 is a phosphate prodrug of venetoclax, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor.[1][2] Venetoclax has demonstrated significant efficacy in the treatment of various hematologic malignancies, including Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).[3] However, venetoclax's low aqueous solubility and high molecular weight present formulation challenges, leading to a substantial pill burden for patients, particularly at higher doses.[1][2][3] this compound was developed to address these challenges by significantly increasing aqueous solubility, allowing for higher drug loading in tablets.[1][2] Following oral administration, this compound is efficiently converted to the active parent drug, venetoclax.[1][2][3]
This document provides detailed application notes and protocols related to the clinical evaluation of this compound and the pivotal clinical trials of venetoclax in leukemia that form the basis of its therapeutic application.
Signaling Pathway of Venetoclax (Active Metabolite of this compound)
The anti-apoptotic protein BCL-2 is overexpressed in many leukemia cells, sequestering pro-apoptotic proteins and preventing programmed cell death. Venetoclax selectively binds to the BH3-binding groove of BCL-2, displacing these pro-apoptotic proteins. This leads to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent caspase activation, ultimately resulting in apoptosis.
Caption: BCL-2 Inhibition Pathway by Venetoclax.
Experimental Protocols
Protocol 1: Phase 1 Clinical Trial of this compound in Healthy Volunteers
This study was designed to assess the pharmacokinetics, safety, and food effect of this compound as a prodrug of venetoclax.[1]
Study Design: A Phase 1, open-label, randomized, four-period, four-sequence, crossover study in healthy female subjects.[1]
Participant Population:
-
Healthy female volunteers.[1]
Interventions:
-
Regimen A: Single 100 mg dose of venetoclax tablet under fasting conditions.[1]
-
Regimen B: Single 100 mg equivalent dose of this compound as an oral solution under fasting conditions.[1]
-
Regimen C: Single 100 mg equivalent dose of this compound tablet under fasting conditions.[1]
-
Regimen D: Single 100 mg equivalent dose of this compound tablet under fed conditions (high-fat breakfast).[1]
Methodology:
-
Dosing: Each study drug was administered orally with approximately 240 mL of water.[1]
-
Pharmacokinetic Sampling: Blood samples were collected at pre-dose and at multiple time points post-dose to determine the plasma concentrations of this compound and venetoclax.
-
Bioanalytical Method: Plasma concentrations of this compound and venetoclax were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Safety Monitoring: Safety was assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Data Presentation: Pharmacokinetic Parameters of Venetoclax after Administration of this compound and Venetoclax
| Parameter | Regimen A (Venetoclax Tablet, Fasting) | Regimen B (this compound Solution, Fasting) | Regimen C (this compound Tablet, Fasting) | Regimen D (this compound Tablet, Fed) |
| Cmax (ng/mL) | Geometric Mean (CV%) | Geometric Mean (CV%) | Geometric Mean (CV%) | Geometric Mean (CV%) |
| AUCinf (ng·h/mL) | Geometric Mean (CV%) | Geometric Mean (CV%) | Geometric Mean (CV%) | Geometric Mean (CV%) |
| Tmax (h) | Median (Range) | Median (Range) | Median (Range) | Median (Range) |
Note: Specific numerical values for the pharmacokinetic parameters are proprietary to the manufacturer and not publicly available in full detail.
Protocol 2: Venetoclax in Combination with Rituximab for Relapsed/Refractory CLL (MURANO Trial)
Study Design: A Phase 3, multicenter, open-label, randomized controlled trial (NCT02005471).[4][5]
Participant Population:
-
Patients with relapsed or refractory Chronic Lymphocytic Leukemia (CLL) who have received at least one prior therapy.[4][5]
Interventions:
-
Arm A (VenR): Venetoclax (daily for up to 2 years) plus rituximab (for the first 6 cycles).[4][5]
-
Arm B (BR): Bendamustine plus rituximab (for 6 cycles).[4][5]
Methodology:
-
Venetoclax Dosing: 5-week dose ramp-up from 20 mg to 400 mg once daily.[5]
-
Rituximab Dosing: 375 mg/m² for Cycle 1, Day 1, and 500 mg/m² for Cycles 2-6, Day 1.[5]
-
Efficacy Assessment:
-
Minimal Residual Disease (MRD) Assessment: MRD was assessed in peripheral blood using allele-specific oligonucleotide polymerase chain reaction (ASO-PCR) and/or flow cytometry, with a sensitivity of less than one CLL cell per 10,000 leukocytes (<10⁻⁴).[4]
-
Safety Monitoring: Regular monitoring of adverse events, with a focus on tumor lysis syndrome (TLS), neutropenia, and infections.
Protocol 3: Venetoclax in Combination with Obinutuzumab for Previously Untreated CLL (CLL14 Trial)
Study Design: A Phase 3, multicenter, open-label, randomized controlled trial (NCT02242942).[6][7][8]
Participant Population:
Interventions:
Methodology:
-
Venetoclax Dosing: 5-week dose ramp-up to 400 mg once daily, continued for 12 cycles.[9]
-
Obinutuzumab Dosing: Administered for 6 cycles.[9]
-
Efficacy Assessment:
-
Minimal Residual Disease (MRD) Assessment: MRD was assessed in peripheral blood and bone marrow.
-
Safety Monitoring: Close monitoring for adverse events, particularly TLS during the venetoclax ramp-up phase.
Protocol 4: Venetoclax in Combination with Azacitidine for Newly Diagnosed AML (VIALE-A Trial)
Study Design: A Phase 3, randomized, double-blind, placebo-controlled multicenter trial (NCT02993523).[10][11][12]
Participant Population:
-
Patients with previously untreated Acute Myeloid Leukemia (AML) who are ineligible for intensive chemotherapy.[10][11][12]
Interventions:
Methodology:
-
Venetoclax Dosing: Daily oral administration with a dose ramp-up.
-
Azacitidine Dosing: Standard dosing regimen.
-
Efficacy Assessment:
-
Safety Monitoring: Comprehensive monitoring of adverse events, with particular attention to hematologic toxicities and infections.
Data Presentation: Efficacy Outcomes in Pivotal Leukemia Trials
Table 1: Efficacy in Relapsed/Refractory CLL (MURANO Trial) - 5-Year Follow-up [4]
| Endpoint | Venetoclax + Rituximab (VenR) | Bendamustine + Rituximab (BR) | Hazard Ratio (95% CI) | p-value |
| Median PFS | 53.6 months | 17.0 months | 0.19 (0.15–0.26) | <0.0001 |
| 5-Year OS Rate | 82.1% | 62.2% | 0.40 (0.26–0.62) | <0.0001 |
Table 2: Efficacy in Previously Untreated CLL (CLL14 Trial) - 6-Year Follow-up [6]
| Endpoint | Venetoclax + Obinutuzumab (VenG) | Chlorambucil + Obinutuzumab (GClb) | Hazard Ratio (95% CI) | p-value |
| Median PFS | 76.2 months | 36.4 months | 0.40 (0.31-0.52) | <0.0001 |
| 6-Year OS Rate | 78.7% | 69.2% | 0.69 (0.48-1.01) | 0.052 |
Table 3: Efficacy in Newly Diagnosed AML (VIALE-A Trial) [10][13]
| Endpoint | Venetoclax + Azacitidine | Placebo + Azacitidine | Hazard Ratio (95% CI) | p-value |
| Median OS | 14.7 months | 9.6 months | 0.66 (0.52-0.85) | <0.001 |
| CR + CRi Rate | 66.4% | 28.3% | - | <0.001 |
Experimental Workflows
Caption: this compound Phase 1 Pharmacokinetic Study Workflow.
Caption: Generalized Workflow for Venetoclax Leukemia Clinical Trials.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Expanding the Repertoire for "Large Small Molecules": Prodrug this compound Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. VENCLEXTA® (venetoclax tablets) | CLL14 & MURANO Clinical Trial Study Designs [venclextahcp.com]
- 6. ashpublications.org [ashpublications.org]
- 7. news.abbvie.com [news.abbvie.com]
- 8. 6-year follow-up results of the CLL14 study of venetoclax-obinutuzumab in previously untreated CLL [lymphomahub.com]
- 9. VENCLEXTA® (venetoclax tablets) | CLL14 & MURANO Clinical Trial Study Designs [venclextahcp.com]
- 10. A Study of Venetoclax in Combination With Azacitidine Versus Azacitidine in Treatment Naïve Participants With Acute Myeloid Leukemia Who Are Ineligible for Standard Induction Therapy [clin.larvol.com]
- 11. VIALE-A study of venetoclax plus azacitidine meets dual primary endpoints [aml-hub.com]
- 12. VIALE-A trial update | Venetoclax and azacitidine combination for the treatment of older patients with newly diagnosed AML [aml-hub.com]
- 13. cancernetwork.com [cancernetwork.com]
Application Notes and Protocols for Assessing In Vivo Bioavailability of AbbV-167
For Researchers, Scientists, and Drug Development Professionals
Introduction
AbbV-167 is a phosphate prodrug of venetoclax, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor.[1][2] Venetoclax exhibits low aqueous solubility, and its oral absorption is significantly influenced by food, which can lead to high pharmacokinetic variability and a considerable pill burden for patients.[3][4] this compound was developed to overcome these limitations by enhancing aqueous solubility and improving the bioavailability of venetoclax, with the goal of reducing the food effect and decreasing the pill burden.[3][4]
These application notes provide a comprehensive overview of the methodologies for assessing the in vivo bioavailability of this compound in both preclinical and clinical settings. The protocols are designed to guide researchers in accurately quantifying the conversion of this compound to venetoclax and determining the pharmacokinetic profile of the active drug.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of venetoclax following the administration of this compound and a reference venetoclax formulation in preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetic Parameters of this compound and Venetoclax [3]
| Species | Administration Route | Dose (molar equivalent of venetoclax) | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) | Key Observation |
| Mouse | Intravenous | 5 mg/kg | This compound | - | - | Rapid conversion to venetoclax. |
| Venetoclax | - | - | ||||
| Oral | 5, 30, 100, 150 mg/kg | This compound | Below limit of detection | - | Rapid and extensive conversion to venetoclax. | |
| Venetoclax | Dose-dependent | Dose-dependent | Robust exposure of venetoclax. | |||
| Dog | Intravenous | 5 mg/kg | This compound | - | - | High clearance and rapid conversion. |
| Venetoclax | - | - | ||||
| Oral | 5, 30, 100, 150 mg/kg | This compound | <1.5% of venetoclax Cmax | <0.1% of venetoclax AUC | Minimal systemic exposure of the prodrug. | |
| Venetoclax | Dose-dependent | Dose-dependent | Efficient conversion to venetoclax. |
Table 2: Clinical Pharmacokinetic Parameters of Venetoclax in Healthy Volunteers (100 mg dose) [3]
| Formulation | Condition | N | Cmax (ng/mL) Geometric Mean (%CV) | AUCinf (ng·h/mL) Geometric Mean (%CV) | Tmax (h) Median (min-max) |
| Venetoclax Tablet | Fasting | 12 | 237 (82) | 2610 (84) | 6.0 (4.0-8.0) |
| This compound Solution | Fasting | 11 | 933 (52) | 8840 (54) | 4.0 (2.0-6.0) |
| This compound Tablet | Fasting | 11 | 754 (63) | 7940 (62) | 4.0 (3.0-8.0) |
| This compound Tablet | High-Fat Meal | 12 | 1630 (35) | 29900 (37) | 6.0 (4.0-10.0) |
Signaling Pathway and Mechanism of Action
This compound is designed to be rapidly converted in vivo to its active form, venetoclax, by intestinal alkaline phosphatases.[4] Venetoclax then exerts its therapeutic effect by selectively inhibiting the anti-apoptotic protein BCL-2. This inhibition restores the intrinsic apoptotic pathway in cancer cells that overexpress BCL-2, leading to programmed cell death.
Experimental Protocols
Protocol 1: Preclinical In Vivo Bioavailability Study in Rats
Objective: To determine the oral bioavailability and pharmacokinetic profile of venetoclax following administration of this compound in a rodent model.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound and venetoclax reference standard
-
Formulation vehicle (e.g., PEG400:Labrasol 1:1 v/v)[5]
-
Oral gavage needles
-
Blood collection tubes (e.g., K2-EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[6]
-
Dosing:
-
Divide rats into groups (n=3-6 per group).
-
Oral Group: Administer this compound orally via gavage at a predetermined dose (e.g., 10 mg/kg molar equivalent of venetoclax).[5]
-
Intravenous Group (for absolute bioavailability): Administer a lower dose of venetoclax (e.g., 1 mg/kg) intravenously via the tail vein.[6]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein or other appropriate site at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[5]
-
Place samples immediately into K2-EDTA tubes and keep on ice.
-
-
Plasma Processing:
-
Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) within 30 minutes of collection.
-
Harvest the plasma supernatant and store at -80°C until analysis.
-
-
Bioanalysis (LC-MS/MS):
-
Develop and validate a sensitive and selective LC-MS/MS method for the simultaneous quantification of this compound and venetoclax in rat plasma.[7][8]
-
Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma samples.[7]
-
Chromatography: Use a C18 reverse-phase column with a gradient mobile phase of acetonitrile and water with 0.1% formic acid.[7]
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.[9]
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both this compound and venetoclax using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) of venetoclax from the this compound formulation using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
Protocol 2: Clinical Bioavailability Study in Healthy Volunteers
Objective: To evaluate the relative bioavailability of venetoclax from an this compound formulation compared to a reference venetoclax tablet under fasting and fed conditions.
Study Design: An open-label, randomized, single-dose, crossover study.[3]
Procedure:
-
Subject Selection: Recruit healthy adult volunteers (e.g., 12 female subjects) who meet the inclusion and exclusion criteria.[3] Obtain informed consent.
-
Randomization: Randomize subjects to one of four treatment sequences (e.g., ABCD, BCDA, CDAB, DABC).
-
Dosing Periods:
-
Administer a single 100 mg molar equivalent dose of venetoclax in each period according to the randomized sequence.
-
Fasting Condition: Administer the dose after an overnight fast of at least 10 hours.
-
Fed Condition: Administer the dose after a standardized high-fat breakfast.[3]
-
A washout period of at least 7 days should separate each dosing period.[10][11]
-
-
Blood Sampling:
-
Collect venous blood samples into K2-EDTA tubes at pre-dose (0) and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 5, 6, 8, 10, 12, 24, 48, 72, and 96 hours).
-
-
Plasma Processing and Bioanalysis:
-
Process blood samples to obtain plasma as described in Protocol 1.
-
Quantify plasma concentrations of this compound and venetoclax using a validated LC-MS/MS method.
-
-
Pharmacokinetic and Statistical Analysis:
-
Calculate pharmacokinetic parameters for venetoclax for each treatment period.
-
Perform statistical analysis (e.g., ANOVA) on the log-transformed Cmax and AUC values to determine the bioequivalence between the this compound formulations and the reference venetoclax tablet.
-
The 90% confidence intervals for the ratio of geometric means should fall within the standard bioequivalence limits of 80-125%.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical and clinical assessment of the in vivo bioavailability of this compound. Accurate characterization of the pharmacokinetic profile of venetoclax following the administration of its prodrug, this compound, is critical for understanding its clinical potential in providing a more patient-friendly therapeutic option with reduced food effect and lower pill burden. The provided methodologies, from study design to bioanalysis, will aid researchers in generating reliable and comprehensive data for the development of this and other innovative prodrug formulations.
References
- 1. Expanding the Repertoire for "Large Small Molecules": Prodrug this compound Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Development Challenges in a Beyond Rule of Five Prodrug: Case Study of this compound, Phosphate Prodrug of Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS method for the simultaneous quantitation of three active components derived from a novel prodrug against schistosome infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relative Bioavailability Study to Assess Two Solid Formulations Compared to an Oral Solution of AZD3293 in Healthy Male and Non-Fertile Female Subjects [astrazenecaclinicaltrials.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Troubleshooting & Optimization
AbbV-167 Aqueous Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the aqueous stability of AbbV-167, a phosphate prodrug of the BCL-2 inhibitor venetoclax. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous stability a concern?
A1: this compound is a phosphate prodrug of venetoclax, developed to enhance the aqueous solubility of the parent drug.[1][2][3] While the phosphate group improves solubility, it also introduces chemical and physical stability challenges.[4][5] These include a complex chemical speciation profile, potential for loss of crystallinity leading to poor solid-state reactivity, and a shorter shelf life.[4][5]
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
A2: The primary degradation pathway for this compound in an aqueous environment is the hydrolysis of the phosphate ester bond, which converts the prodrug back to the active parent drug, venetoclax. The stability of the parent drug, venetoclax, has been studied under various stress conditions, including acidic, basic, oxidative, photolytic, and thermolytic conditions, leading to the identification of several degradation products.[6] Understanding these degradation pathways is crucial for developing stable formulations.
Q3: How can I prepare a stable aqueous solution of this compound for in vitro experiments?
A3: For clinical trials, an oral solution of this compound was prepared by dissolving the active pharmaceutical ingredient (API) in a neutral-pH buffered solution (target pH of approximately 7.5) immediately before administration.[1] For research purposes, it is recommended to prepare fresh solutions and use them promptly. To minimize degradation, consider using a buffer system to maintain a neutral to slightly alkaline pH.
Q4: What excipients can be used to improve the stability of this compound in solution?
A4: While specific excipient studies for this compound are not extensively published, general strategies for stabilizing phosphate prodrugs can be applied. These include:
-
pH control: Utilizing buffering agents to maintain a pH that minimizes hydrolysis.
-
Tonicity modifiers: For formulations intended for injection, salts like sodium chloride can be used.
-
Bulking agents: Sugars such as sucrose or trehalose can be used in lyophilized formulations to provide stability.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | - Poor solubility at the given pH or concentration. - Conversion to the less soluble parent drug, venetoclax.[2] | - Adjust the pH of the solution; this compound's solubility is pH-dependent. - Prepare solutions at a lower concentration. - Prepare fresh solutions immediately before use. |
| Loss of potency over time | - Chemical degradation of this compound via hydrolysis. | - Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. - For working solutions, prepare them fresh daily. |
| Inconsistent experimental results | - Variability in the amount of active venetoclax present due to degradation. - Issues with the solid form of the this compound used.[4][5] | - Ensure consistent solution preparation methods and timing. - Characterize the solid-state properties of the this compound material if possible. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
-
Materials:
-
This compound powder
-
Sterile, high-purity water
-
pH meter
-
Sterile conical tubes
-
0.22 µm sterile filter
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add a small volume of sterile water to create a slurry.
-
Gradually add more water while vortexing or sonicating until the desired final concentration is reached.
-
Measure the pH of the solution. If necessary, adjust to a neutral pH (around 7.0-7.5) using a suitable buffer (e.g., phosphate-buffered saline). Be aware that adding a phosphate moiety can result in complex chemical speciation.[4][5]
-
Sterile-filter the solution using a 0.22 µm filter.
-
Aliquot the stock solution into smaller volumes and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To determine the rate of hydrolysis of this compound to venetoclax in an aqueous buffer at a specific temperature.
-
Materials:
-
This compound stock solution
-
Aqueous buffer of desired pH (e.g., PBS pH 7.4)
-
Incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient with a modifier like formic acid)
-
Venetoclax analytical standard
-
-
Procedure:
-
Dilute the this compound stock solution to the desired final concentration in the pre-warmed aqueous buffer.
-
Immediately inject a sample (t=0) into the HPLC system to determine the initial peak areas of this compound and any venetoclax present.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample and inject it into the HPLC.
-
Analyze the chromatograms to determine the peak areas of this compound and venetoclax at each time point.
-
Calculate the percentage of this compound remaining and the percentage of venetoclax formed over time.
-
Visualizations
Caption: Conversion of this compound to venetoclax and subsequent degradation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Expanding the Repertoire for "Large Small Molecules": Prodrug this compound Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Development Challenges in a Beyond Rule of Five Prodrug: Case Study of this compound, Phosphate Prodrug of Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] On the Stability and Degradation Pathways of Venetoclax under Stress Conditions | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: ABBV-167 Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of ABBV-167. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the handling of this complex molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
A1: this compound is a phosphate prodrug of venetoclax, a BCL-2 inhibitor.[1][2][3][4] It is classified as a "beyond rule of five" (bRo5) molecule due to its high molecular weight and polar surface area.[2][5] The synthesis and purification of this compound present significant chemistry, manufacturing, and control (CMC) challenges.[2][4][5] These challenges stem from its complex chemical speciation, intricate solid-form landscape, and notable physical and chemical stability liabilities.[2][4][5]
Q2: What are the primary stability issues observed with this compound?
A2: A primary challenge in the manufacturing of this compound is the loss of crystallinity.[2][4][5] This loss of solid-state form can lead to high chemical reactivity and consequently, poor shelf-life stability.[2][4][5] The compound's structural characteristics and loose crystal packing are contributing factors to this instability.[2][4][5]
Q3: What purification techniques are used for this compound?
A3: The initial synthesis of this compound involves purification by reverse-phase chromatography.[1] Given the complexity of the molecule and the potential for various species in solution, chromatographic methods are crucial for achieving the desired purity.
Q4: How does the prodrug nature of this compound impact its handling and formulation?
A4: As a phosphate prodrug, this compound exhibits dramatically increased water solubility compared to its parent compound, venetoclax.[1][3][5] This enhanced solubility is advantageous for developing high drug-load formulations, potentially reducing the pill burden for patients.[1][3][5] However, the addition of the phosphate moiety also contributes to the complex chemical speciation and solid-form challenges.[2][4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Issue 1: Loss of Crystallinity During Manufacturing
-
Symptom: The final product or intermediate appears amorphous or partially amorphous when analyzed by techniques such as X-ray powder diffraction (XRPD). This can be accompanied by a change in color or texture.
-
Root Cause: The inherent chemical structure and loose crystal packing of this compound make it susceptible to losing its crystalline form, particularly during processing steps like drying or compaction.[2][4][5]
-
Troubleshooting Steps:
-
Drying Process Optimization: Carefully control drying parameters such as temperature, vacuum, and time to minimize stress on the crystal lattice.
-
Solvent System Evaluation: Investigate the use of different solvent systems for crystallization that may yield a more stable solid form.
-
Solid Form Screening: Conduct comprehensive solid-form screening to identify potentially more stable polymorphs or co-crystals of this compound.
-
Issue 2: Poor Chemical Stability and Degradation
-
Symptom: Appearance of degradation products in HPLC analysis of the drug substance or formulated product, leading to a decrease in purity over time.
-
Root Cause: The loss of crystallinity can expose more of the molecule to its environment, leading to increased solid-state chemical reactivity and degradation.[2][4][5]
-
Troubleshooting Steps:
-
Strict Moisture Control: Due to the hygroscopic nature of many phosphate salts, stringent control of humidity during manufacturing and storage is critical.
-
Inert Atmosphere: Process and store this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Excipient Compatibility Studies: For formulated products, conduct thorough compatibility studies with all excipients to ensure they do not accelerate the degradation of the active pharmaceutical ingredient (API).
-
Issue 3: Inefficient Purification by Reverse-Phase Chromatography
-
Symptom: Poor separation of this compound from impurities, leading to low yield or purity of the final product.
-
Root Cause: The complex speciation of the phosphate prodrug in solution can lead to broad peaks or multiple closely eluting species, complicating chromatographic separation.[5]
-
Troubleshooting Steps:
-
Mobile Phase Optimization: Experiment with different mobile phase compositions, pH, and gradient profiles to improve the resolution between this compound and its impurities.
-
Column Chemistry: Screen different reverse-phase column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity.
-
Load and Flow Rate Adjustment: Optimize the loading capacity and flow rate to prevent peak broadening and improve separation efficiency.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 978 Da | [5] |
| Polar Surface Area | 246.58 Ų | [5] |
| Nature | Phosphate Prodrug of Venetoclax | [1][2][3][4] |
| Key Advantage | Significantly increased water solubility | [1][3][5] |
Experimental Protocols
Protocol 1: General Reverse-Phase Chromatography for this compound Purification
-
Objective: To purify crude this compound to a desired level of purity.
-
Materials:
-
Crude this compound
-
Reverse-phase chromatography column (e.g., C18)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
HPLC system with a UV detector
-
-
Methodology:
-
Dissolve the crude this compound in a suitable solvent, ensuring complete dissolution.
-
Equilibrate the reverse-phase column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Load the dissolved sample onto the column.
-
Elute the compound using a linear gradient of Mobile Phase B (e.g., from 5% to 95% over 30 minutes).
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Collect the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure. Note: This is a general protocol and may require significant optimization based on the specific impurity profile and scale of the purification.
-
Visualizations
Caption: Simplified workflow for the synthesis and purification of this compound.
Caption: Logical flow for troubleshooting stability issues with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmaceutical Development Challenges in a Beyond Rule of Five Prodrug: Case Study of this compound, Phosphate Prodrug of Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding the Repertoire for "Large Small Molecules": Prodrug this compound Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
overcoming Abbv-167 formulation inconsistencies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational agent ABBV-167.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary purpose?
A1: this compound is a phosphate prodrug of venetoclax, a B-cell lymphoma-2 (BCL-2) inhibitor.[1][2][3][4] It was designed to increase the aqueous solubility of venetoclax, thereby allowing for higher drug loading in oral formulations and potentially reducing the pill burden for patients.[1][3][4][5] this compound is formulated as both an oral solution and an immediate-release (IR) tablet.[1][5]
Q2: How is this compound converted to the active drug, venetoclax?
A2: this compound is designed to be rapidly converted to venetoclax in the body. This bioconversion is proposed to be mediated by alkaline phosphatases in the intestinal lumen, which cleave the phosphate group to release the active venetoclax molecule and formaldehyde.[1]
Q3: What are the key differences between the this compound tablet and the venetoclax tablet?
A3: The primary advantage of the this compound tablet is its significantly higher drug loading capacity compared to the venetoclax tablet. The this compound IR tablet contains 65.5% active pharmaceutical ingredient (API) by weight, resulting in a much smaller tablet size for an equivalent dose of venetoclax.[1][5] Additionally, studies in healthy volunteers have shown that this compound has a reduced food effect compared to venetoclax.[1][4][5]
Q4: What are the known stability challenges associated with this compound?
A4: A key challenge in the development of this compound has been its solid-state stability. The prodrug's chemical structure and loose crystal packing can lead to a loss of crystallinity during manufacturing.[2][6] This can result in increased solid-state chemical reactivity and a shorter shelf life.[2][6] Adding the phosphate moiety creates complex chemical speciation and solid form landscapes with notable physical and chemical stability liabilities.[2][6]
Troubleshooting Guide: this compound Formulation Inconsistencies
This guide addresses specific issues that may be encountered during the formulation of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Powder Flow & Compressibility | - Inconsistent granule size and density from the wet granulation process.- Under-granulation leading to an excess of fine particles.[7]- Over-granulation resulting in overly large and hard granules.[7] | - Optimize binder concentration and addition rate during wet granulation.- Adjust wet massing time to ensure uniform granule growth.[7]- Implement post-drying milling or sieving to achieve a more uniform particle size distribution.[7] |
| Loss of Crystallinity & Poor Stability | - The inherent chemical structure and loose crystal packing of this compound are susceptible to amorphization during manufacturing processes like milling and compression.[2][6]- Inappropriate solvent selection or drying conditions during wet granulation. | - Carefully control mechanical stresses during processing (e.g., milling, compression).- Investigate alternative salt forms or co-crystals to improve crystal lattice stability.- Optimize drying parameters (temperature, time, vacuum) to ensure the removal of residual solvents without inducing solid-state changes. |
| Inconsistent Drug Release Profile | - Variability in granule hardness and porosity.- Incompatibility between the granules and coating materials, leading to issues like peeling or cracking.[8]- Non-uniform tablet coating. | - Ensure consistent granule hardness by controlling binder concentration and drying parameters.- Conduct excipient compatibility studies to select appropriate coating materials.- Optimize coating process parameters such as spray rate, atomization pressure, and drying temperature.[8] |
| Tablet Discoloration or Degradation | - High solid-state chemical reactivity, particularly in the amorphous state.[2][6]- Incompatibility with excipients, where impurities in excipients (e.g., peroxides, aldehydes) can cause degradation.[9]- Exposure to heat, light, or moisture. | - Conduct thorough API-excipient compatibility studies under stressed conditions.[3][10]- Select high-purity excipients with low reactive impurity profiles.[9]- Implement appropriate packaging and storage conditions to protect from environmental factors. |
| Variable Bioavailability | - Incomplete or variable conversion of the prodrug to venetoclax.- Poor dissolution of the tablet formulation.- Food effects, although reduced compared to venetoclax, may still contribute to variability.[1][5] | - Ensure the formulation facilitates rapid dissolution to allow for efficient enzymatic conversion.- Characterize the solid-state form of the API in the final dosage form to ensure consistency.- While the food effect is reduced, maintaining consistent administration with respect to meals is advisable in clinical studies. |
Experimental Protocols
Preparation of this compound Immediate-Release (IR) Tablets (Wet Granulation)
This protocol is based on the published methodology for the clinical formulation of this compound.[1]
-
Blending: Blend the this compound API with a binder, filler, and glidant.
-
Wet Granulation: Add purified water to the blend in a high-shear mixer to form granules.
-
Drying: Tray dry the wet granulation to a target moisture content.
-
Delumping: Mill the dried granules to break up any aggregates.
-
Final Blending: Blend the delumped granules with a lubricant and a disintegrant.
-
Compression: Compress the final blend into tablets using a high-speed tablet press with appropriate tooling.
Preparation of this compound Oral Solution
This protocol is based on the extemporaneous preparation for clinical studies.[1][5]
-
Buffer Preparation: Dissolve dibasic sodium phosphate in water and adjust the pH to approximately 7.5 with a dilute HCl solution.
-
API Dissolution: Add the this compound API to the neutral-pH buffered solution at a concentration of 1.13 mg/mL (on a free basis).
-
Mixing: Stir the solution until the API is completely dissolved.
Visualizations
Caption: Proposed bioconversion pathway of this compound.
Caption: Wet granulation workflow for this compound tablets.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Expanding the Repertoire for "Large Small Molecules": Prodrug this compound Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmaceutical Development Challenges in a Beyond Rule of Five Prodrug: Case Study of this compound, Phosphate Prodrug of Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmanow.live [pharmanow.live]
- 8. Troubleshooting Wet Granulation Formulation Challenges for Coated Tablets – Pharma.Tips [pharma.tips]
- 9. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. API-Excipient Compatibility - CD Formulation [formulationbio.com]
Technical Support Center: Minimizing Food Effect on Drug Absorption
Disclaimer: Information regarding a specific compound designated "ABBV-167" is not publicly available. This resource provides comprehensive guidance on investigating and minimizing the food effect on the absorption of poorly soluble compounds, using a hypothetical molecule, "Compound X," for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is a "food effect" in pharmacokinetics and why is it a critical consideration in drug development?
A food effect refers to the alteration in a drug's bioavailability (rate and extent of absorption) when it is administered with food, as compared to being taken in a fasted state.[1][2] Food can delay gastric emptying, increase bile flow, change the pH of the gastrointestinal (GI) tract, and increase blood flow to the splanchnic region.[3] These physiological changes can significantly impact a drug's absorption, leading to:
-
Positive Food Effect: Increased drug absorption, which could potentially lead to toxicity.
-
Negative Food Effect: Decreased drug absorption, which may result in a lack of efficacy.[4]
-
Increased Variability: Unpredictable drug exposure among patients, complicating dosing regimens.[2][5]
Assessing the food effect is crucial for ensuring consistent therapeutic outcomes and patient safety.[2][5]
Q2: When in the drug development process should a food effect study be conducted?
Food effect bioavailability studies should be conducted early in the clinical development process for all new chemical entities (NCEs).[1][6] Conducting these studies early helps to:
-
Guide the selection of formulations for further development.[1]
-
Inform the design of pivotal clinical safety and efficacy studies.[1][7]
-
Provide necessary information for the clinical pharmacology and dosage sections of the final product label.[1]
A preliminary assessment can be done in early-phase studies (e.g., as a cohort in a single ascending dose study), with a definitive, pivotal study conducted on the to-be-marketed formulation.[6][8]
Q3: What are the primary mechanisms through which food can alter drug absorption?
The interaction between food and orally administered drugs is complex. Key mechanisms include:
-
Physiological Changes in the GI Tract:
-
Delayed Gastric Emptying: Food, particularly high-fat meals, slows the rate at which the stomach empties, which can delay the drug's arrival at the small intestine, its primary site of absorption.[3]
-
Increased Gastric pH: Food can buffer the acidic environment of the stomach, which can affect the dissolution and stability of pH-sensitive drugs.[3][9]
-
Stimulation of Bile Secretion: Fats in a meal trigger the release of bile salts, which are natural surfactants that can enhance the solubilization and dissolution of poorly water-soluble (lipophilic) drugs.[10]
-
-
Physical and Chemical Interactions:
Q4: What constitutes a standard "high-fat meal" for a food effect study according to regulatory guidelines?
The U.S. FDA recommends using a high-fat and high-calorie meal for food effect studies because it is expected to provide the greatest potential impact on GI physiology and thus drug absorption.[6] While specifics can vary, a standard high-fat meal is approximately 800 to 1000 calories, with about 50% of the calories derived from fat.[8]
Q5: How are the results of a food effect study statistically evaluated?
The results are evaluated by comparing the key pharmacokinetic (PK) parameters—AUC (total exposure) and Cmax (peak exposure)—between the fed and fasted states.[6] A food effect is generally considered significant if the 90% confidence intervals for the geometric mean ratio (fed/fasted) of AUC or Cmax fall outside the standard bioequivalence limits of 80% to 125%.[6] Changes in Tmax (time to peak exposure) are also evaluated for clinical relevance.[6]
Troubleshooting Guides
Issue: Our lead candidate, "Compound X," exhibits a significant positive food effect, with a >200% increase in AUC when administered with a high-fat meal. What are our mitigation strategies?
A large positive food effect, often seen with poorly water-soluble (BCS Class II/IV) drugs, presents a risk of dose-dumping and toxicity. The goal is to develop a formulation that mimics the fed state, thereby reducing the variability between fasted and fed administration.
Recommended Actions:
-
Characterize the Mechanism: The likely cause is enhanced solubilization by bile salts.
-
Formulation Strategies: The most widely explored technology to mitigate a positive food effect for poorly soluble drugs is lipid-based formulations.[11][12]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids).[11] SEDDS formulations can enhance the solubility and absorption of the drug, effectively "pre-dissolving" it and making its absorption less dependent on dietary lipids.[11]
-
Nanosizing: Reducing the drug's particle size to the nanometer range (nanocrystals) increases the surface area for dissolution, which can improve absorption and potentially reduce the food effect.[5][12]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly enhance its solubility and dissolution rate.[12][13]
-
Issue: Administration of "Compound X" with food leads to a 60% reduction in bioavailability (a negative food effect). How can we address this?
A negative food effect can compromise the drug's efficacy. This may be caused by drug instability in the altered gastric pH, or specific food-drug interactions that reduce absorption.
Recommended Actions:
-
Investigate the Cause: Determine if the drug is unstable at the higher pH of the fed stomach or if it binds to food components.
-
Formulation Strategies:
-
Enteric Coating: If the drug is acid-labile or its absorption is hindered in the fed stomach, an enteric coating can be designed to protect the drug and release it further down the GI tract, such as in the lower small intestine.[4][5] This strategy separates the site of drug release from the primary site of food digestion, avoiding the interaction.[4]
-
Prodrug Approach: A prodrug, a bioreversible derivative of the parent drug, can be designed to have physicochemical properties that are less susceptible to food effects.[5][12]
-
Issue: The pharmacokinetic data from our fed cohort shows extremely high inter-subject variability compared to the fasted state. What are the potential causes?
High variability in the fed state is a common challenge that can make it difficult to establish a safe and effective dosing regimen.
Recommended Actions:
-
Analyze Physiological Differences: The primary cause is often the interplay between the formulation, the drug's properties, and the inherent variability in GI physiology (e.g., gastric emptying rates, bile salt concentrations) among subjects, which is amplified in the fed state.
-
Formulation Optimization: The most effective solution is to develop a robust formulation that overcomes the drug's intrinsic dissolution or solubility limitations. By enhancing solubility through technologies like SEDDS or ASDs, the formulation makes drug absorption less dependent on variable physiological factors, thereby reducing inter-subject variability.[12]
Data Presentation: Illustrative Pharmacokinetic Data
Table 1: Initial Food Effect Study on "Compound X" (Standard Formulation)
| Parameter | Fasted State (N=24) | Fed State (High-Fat Meal, N=24) | Geometric Mean Ratio (Fed/Fasted) [90% CI] |
| AUC0-inf (ng·h/mL) | 1500 (± 450) | 4800 (± 1800) | 3.20 [2.80 – 3.65] |
| Cmax (ng/mL) | 350 (± 110) | 950 (± 410) | 2.71 [2.35 – 3.12] |
| Tmax (h) | 2.0 (1.0 – 4.0) | 4.5 (3.0 – 6.0) | N/A |
| Data are presented as Mean (± SD) for AUC/Cmax and Median (Range) for Tmax. CI = Confidence Interval. |
Table 2: Food Effect Study on "Compound X" (Optimized SEDDS Formulation)
| Parameter | Fasted State (N=24) | Fed State (High-Fat Meal, N=24) | Geometric Mean Ratio (Fed/Fasted) [90% CI] |
| AUC0-inf (ng·h/mL) | 4500 (± 950) | 4950 (± 1050) | 1.10 [0.98 – 1.23] |
| Cmax (ng/mL) | 900 (± 250) | 980 (± 280) | 1.09 [0.96 – 1.22] |
| Tmax (h) | 2.5 (1.5 – 4.0) | 3.0 (2.0 – 4.5) | N/A |
| Data are presented as Mean (± SD) for AUC/Cmax and Median (Range) for Tmax. CI = Confidence Interval. |
Experimental Protocols
Protocol: Pivotal Food Effect Bioavailability Study
This protocol is based on FDA guidance for a randomized, single-dose, crossover study.[1][6]
1. Study Design:
-
Type: Randomized, balanced, single-dose, two-treatment, two-period, two-sequence crossover.[1][6]
-
Subjects: Healthy adult volunteers (typically a minimum of 12 completers).[6]
-
Treatments:
-
Treatment A (Fasted): Single oral dose of the drug product after a minimum 10-hour overnight fast.
-
Treatment B (Fed): Single oral dose of the drug product administered 30 minutes after the start of a standard high-fat breakfast.[6]
-
-
Washout Period: A sufficient time between periods (typically at least 5 half-lives of the drug) to ensure complete elimination of the drug from the previous period.[6]
2. Dosing and Meal Administration:
-
Fasted Arm: Subjects fast for at least 10 hours overnight. The dose is administered with ~240 mL (8 fl. oz.) of water. No food is allowed for at least 4 hours post-dose.[7]
-
Fed Arm: After a 10-hour overnight fast, subjects begin consuming the standard high-fat meal. The dose is administered 30 minutes after the start of the meal with ~240 mL of water. The meal should be consumed within 30 minutes.
3. Pharmacokinetic (PK) Sampling:
-
Blood samples are collected at pre-defined time points to adequately characterize the plasma concentration-time profile of the drug.
-
A typical schedule includes a pre-dose sample (0 hours) and multiple post-dose samples (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72 hours). The schedule must be designed to capture Cmax, Tmax, and the elimination phase accurately.[6]
4. Bioanalytical Method:
-
A validated bioanalytical method is used to quantify the concentration of the drug (and relevant metabolites) in plasma samples.
5. Data Analysis:
-
PK parameters (AUC, Cmax, Tmax) are calculated for each subject in each period.
-
An analysis of variance (ANOVA) is performed on the log-transformed AUC and Cmax data.
-
Geometric mean ratios (Fed/Fasted) and their 90% confidence intervals are calculated to assess the magnitude of the food effect.
Mandatory Visualizations
References
- 1. fda.gov [fda.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Federal Register :: Draft Guidance for Industry on Food-Effect Bioavailability and Fed Bioequivalence Studies: Study Design, Data Analysis, and Labeling; Availability [federalregister.gov]
- 4. A novel oral dosage form that reduces food-drug interactions responsible for low drug absorption in the fed state [jstage.jst.go.jp]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. allucent.com [allucent.com]
- 7. Food Effect Studies: What You Need to Know | Dr. Vince Clinical Research [drvince.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Bio-enabling strategies to mitigate the pharmaceutical food effect: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ABBV-167 Dosage for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting preclinical studies involving ABBV-167, a phosphate prodrug of the BCL-2 inhibitor, venetoclax.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from venetoclax?
A1: this compound is a phosphate prodrug of venetoclax.[1] Its primary advantage is significantly increased aqueous solubility compared to venetoclax, which allows for potentially improved oral bioavailability and reduced pill burden.[2][3] Following administration, this compound is designed to be efficiently converted to the active drug, venetoclax, in the body.[4][5]
Q2: What is the mechanism of action of this compound?
A2: The therapeutic activity of this compound is dependent on its conversion to venetoclax. Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). By binding to BCL-2, venetoclax displaces pro-apoptotic proteins, leading to the initiation of the intrinsic apoptotic pathway and programmed cell death in sensitive cancer cells.
Q3: How is this compound converted to venetoclax?
A3: this compound is a phosphate prodrug that is converted to venetoclax through the action of endogenous phosphatases, such as alkaline phosphatase. This conversion is expected to occur in vivo, releasing the active venetoclax.
Q4: What are the key considerations for designing in vitro studies with this compound?
A4: When designing in vitro experiments, it is crucial to account for the conversion of this compound to venetoclax. Standard cell culture media may not contain sufficient phosphatase activity to efficiently convert the prodrug. Therefore, researchers should consider supplementing the media with alkaline phosphatase or using cell lines known to have high endogenous phosphatase activity to accurately assess the cytotoxic effects.
Q5: What preclinical models are suitable for evaluating this compound?
A5: A range of preclinical models can be employed, including various cancer cell lines and patient-derived xenograft (PDX) models. The choice of model should be guided by the BCL-2 dependence of the cancer type being studied. Both in vitro and in vivo models are essential to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and its conversion to venetoclax.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or no cytotoxicity observed with this compound in cell-based assays. | Inefficient conversion of this compound to venetoclax. | 1. Supplement cell culture medium with purified alkaline phosphatase (e.g., calf intestinal alkaline phosphatase) to a final concentration of 1-10 U/mL. 2. Use cell lines with high endogenous alkaline phosphatase activity (e.g., some osteosarcoma or kidney cell lines). 3. As a positive control, run parallel experiments with an equimolar concentration of venetoclax. |
| High variability in cytotoxicity results between experiments. | Inconsistent enzyme activity or incubation time. | 1. Ensure consistent concentration and lot of alkaline phosphatase is used across all experiments. 2. Standardize the pre-incubation time of this compound with alkaline phosphatase before adding to cells, if applicable. 3. Monitor and maintain stable pH and temperature of the cell culture environment, as these can affect enzyme activity. |
| Observed cytotoxicity does not correlate with BCL-2 expression levels. | Off-target effects of the prodrug or incomplete conversion. | 1. Confirm the conversion of this compound to venetoclax in your experimental system using analytical methods like LC-MS/MS. 2. Evaluate the cytotoxicity of a vehicle control containing the same concentration of alkaline phosphatase to rule out enzyme-induced effects. 3. Assess the expression of other anti-apoptotic proteins (e.g., BCL-xL, MCL-1) as potential resistance mechanisms. |
In Vivo Study Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Suboptimal in vivo efficacy despite promising in vitro results. | Poor conversion of this compound to venetoclax in the chosen animal model. | 1. Characterize the pharmacokinetics of both this compound and venetoclax in the plasma and tumor tissue of the animal model to assess conversion efficiency. 2. Consider the route of administration; oral and intravenous routes may lead to different conversion rates and exposure levels. 3. Evaluate the expression and activity of phosphatases in the relevant tissues of the animal model. |
| High inter-animal variability in tumor response. | Differences in individual animal metabolism and prodrug conversion. | 1. Increase the number of animals per treatment group to improve statistical power. 2. Monitor plasma levels of both this compound and venetoclax in a subset of animals to correlate exposure with response. 3. Ensure consistent formulation and administration of the drug. |
| Unexpected toxicity observed. | Off-target effects of the prodrug or accumulation of metabolites. | 1. Conduct comprehensive toxicology studies to identify the cause of toxicity. 2. Analyze plasma and tissue samples for the presence of unexpected metabolites. 3. Adjust the dosing regimen (dose and schedule) to mitigate toxicity while maintaining efficacy. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTS/MTT Assay)
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and venetoclax (as a positive control) in cell culture medium.
-
Enzyme Addition (for this compound): In a separate plate, pre-incubate the this compound dilutions with a fixed concentration of alkaline phosphatase (e.g., 5 U/mL) for 1-2 hours at 37°C.
-
Treatment: Remove the overnight culture medium from the cells and add the compound dilutions (with and without enzyme for this compound, and venetoclax). Include a vehicle control (medium with or without enzyme).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vivo Efficacy Study in a Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) for tumor cell line or PDX engraftment.
-
Tumor Implantation: Subcutaneously implant cancer cells or PDX fragments into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: Prepare the formulation of this compound for the desired route of administration (e.g., oral gavage). Administer the drug at various dose levels and schedules. Include a vehicle control group.
-
Tumor Measurement: Continue to measure tumor volume and body weight of the mice throughout the study.
-
Pharmacokinetic Analysis (Satellite Group): At selected time points after dosing, collect blood and tumor tissue samples from a satellite group of animals to measure the concentrations of this compound and venetoclax.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals and collect tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group. Correlate pharmacokinetic data with pharmacodynamic outcomes.
Visualizations
Caption: Mechanism of action of this compound and venetoclax in inducing apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding the Repertoire for "Large Small Molecules": Prodrug this compound Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Abbv-167 In Vitro Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to the investigational compound Abbv-167 in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why was it developed?
A1: this compound is a phosphate prodrug of the BCL-2 inhibitor, venetoclax.[1][2] Venetoclax itself has very low water solubility, which can present challenges in formulation and administration. This compound was designed to significantly increase the aqueous solubility at neutral pH, thereby improving its suitability for certain experimental and therapeutic applications.[3][4][5]
Q2: What is the primary solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions of this compound. It exhibits high solubility in DMSO, up to 100 mg/mL (102.20 mM).[2][6]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution of this compound in aqueous buffers is not recommended for high concentrations as it is described as being sparingly soluble in such media. For in vitro experiments, it is best to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous experimental medium.
Q4: What is the expected stability of this compound in solution?
A4: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2][6] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions is expected to be lower, and it is recommended to prepare working solutions fresh for each experiment.
Q5: How does pH affect the solubility of this compound?
A5: As a phosphate prodrug, the solubility of this compound is pH-dependent. It was designed to have increased solubility in aqueous media at a neutral pH.[3] For clinical trials, an oral solution was prepared in a neutral pH buffered solution (approximately pH 7.5).[3]
Troubleshooting Guide for In Vitro Solubility Issues
This guide addresses common problems encountered when working with this compound in in vitro assays.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer/media. | 1. The final concentration of this compound exceeds its solubility limit in the aqueous medium. 2. The percentage of DMSO in the final solution is too low to maintain solubility. 3. Rapid addition of the DMSO stock to the aqueous medium. | 1. Lower the final concentration of this compound in your experiment. 2. Increase the final percentage of DMSO. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the tolerance for your specific cell line and include a vehicle control in your experiments. 3. Add the DMSO stock to the aqueous medium dropwise while vortexing or stirring to ensure rapid mixing. 4. Consider a serial dilution approach, where the DMSO stock is first diluted in a small volume of media before being added to the final volume. |
| Cloudiness or turbidity observed in the working solution over time. | 1. The compound is slowly precipitating out of the solution. 2. The compound may be degrading. | 1. Prepare fresh working solutions immediately before use. 2. If the experiment is long-term, consider refreshing the media with a freshly prepared working solution at appropriate intervals. |
| Inconsistent experimental results. | 1. Incomplete dissolution of the stock solution. 2. Precipitation of the compound in the assay plate. | 1. Ensure the DMSO stock solution is completely dissolved. Gentle warming to 37°C and sonication can aid dissolution.[2] 2. Visually inspect assay plates under a microscope for any signs of precipitation before and during the experiment. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 978.45 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.78 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the tube vigorously until the powder is completely dissolved.
-
If complete dissolution is not achieved, gently warm the tube to 37°C for a few minutes and/or place it in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of a Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution.
-
In a sterile conical tube, add the required volume of cell culture medium (e.g., 9.99 mL).
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution (e.g., 10 µL) dropwise.
-
Continue to vortex for a few seconds to ensure thorough mixing.
-
Use the freshly prepared working solution immediately for your experiment.
Note: The final DMSO concentration in this example is 0.1%. Always calculate the final DMSO concentration and include a vehicle control with the same DMSO concentration in your experiments.
Visualizations
This compound Troubleshooting Workflow
Caption: A workflow for preparing and troubleshooting this compound solutions.
Venetoclax (Active Drug) Signaling Pathway
Caption: The apoptotic signaling pathway of venetoclax.
References
- 1. medkoo.com [medkoo.com]
- 2. glpbio.com [glpbio.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Expanding the Repertoire for "Large Small Molecules": Prodrug this compound Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Navigating the Analytical Landscape of Abbv-167: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting analytical challenges encountered during the characterization of Abbv-167, a phosphate prodrug of the BCL-2 inhibitor, venetoclax. This guide offers frequently asked questions, detailed troubleshooting tables, experimental protocols, and visual workflows to facilitate smoother and more accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why was it developed?
This compound is a phosphate prodrug of venetoclax, a potent and selective BCL-2 inhibitor.[1] Venetoclax itself has low aqueous solubility, which can lead to a high pill burden for patients.[1] this compound was designed to significantly increase water solubility, allowing for higher drug loading in tablets and potentially reducing the food effect observed with venetoclax.[1]
Q2: What are the primary analytical challenges in characterizing this compound?
The main analytical challenges revolve around its nature as a prodrug. Key considerations include:
-
Simultaneous quantification: Developing methods to accurately measure both the prodrug (this compound) and the active drug (venetoclax) in various matrices, particularly in biological samples, is crucial for pharmacokinetic and metabolism studies.
-
Stability assessment: this compound, as a phosphate prodrug, can be susceptible to chemical and physical instability.[2] Issues such as loss of crystallinity and degradation can impact its shelf life and performance.[2] Therefore, robust stability-indicating methods are essential.
-
Conversion kinetics: Characterizing the rate and extent of conversion of this compound to venetoclax under different physiological conditions is vital to ensure efficient delivery of the active drug.
-
Formulation-related challenges: The enhanced aqueous solubility of this compound can present unique challenges during formulation development and manufacturing, including the potential for complex chemical speciation and solid-form control.[2]
Q3: What is a stability-indicating analytical method and why is it important for this compound?
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[3][4] For this compound, a SIM is critical to:
-
Ensure the integrity and purity of the drug substance and product over time.
-
Identify and quantify any degradation products that may form during manufacturing, storage, or in vivo.
-
Understand the degradation pathways of this compound, which is essential for developing stable formulations.
Q4: Which bioanalytical techniques are most commonly used for this compound and venetoclax?
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the most prevalent and sensitive method for the quantitative analysis of this compound and venetoclax in biological matrices like human plasma.[5] This technique offers high specificity and allows for the simultaneous measurement of both the prodrug and the active drug, which is essential for pharmacokinetic studies.
Troubleshooting Guides
Navigating the analytical characterization of this compound can present several challenges. The following tables outline common issues, their potential causes, and recommended solutions.
Table 1: Troubleshooting Poor Chromatographic Resolution
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak tailing or fronting for this compound or venetoclax | Inappropriate mobile phase pH; Column degradation; Sample overload | Optimize mobile phase pH to ensure proper ionization. Use a new column or a column with a different stationary phase. Reduce sample concentration. |
| Co-elution of this compound and venetoclax | Suboptimal gradient elution program; Inadequate column chemistry | Adjust the gradient slope or initial/final mobile phase composition. Experiment with a different column (e.g., different bonded phase or particle size). |
| Ghost peaks | Contamination in the mobile phase, injector, or column | Use fresh, high-purity solvents for the mobile phase. Flush the injector and column thoroughly. |
Table 2: Troubleshooting Inaccurate Quantification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in replicate injections | Instability of this compound in the analytical sample; Inconsistent sample preparation | Prepare samples immediately before analysis or store them at a lower temperature. Ensure consistent and validated sample preparation procedures are followed. |
| Poor linearity of the calibration curve | Saturation of the detector; Issues with standard solution stability | Extend the calibration range or dilute samples. Prepare fresh standard solutions for each analytical run. |
| Matrix effects in bioanalytical assays (ion suppression or enhancement) | Interference from endogenous components in the biological matrix | Optimize the sample preparation method (e.g., use a more effective protein precipitation or solid-phase extraction protocol). Use a stable isotope-labeled internal standard. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound and Venetoclax
This protocol outlines a general procedure for a stability-indicating HPLC method to simultaneously quantify this compound and venetoclax and to monitor the formation of degradation products.
1. Objective: To develop and validate a stability-indicating HPLC method for the simultaneous determination of this compound and venetoclax in the presence of their degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Venetoclax reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
-
Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
3. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
Time (min) %B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: As determined by UV-Vis spectral analysis of this compound and venetoclax
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and venetoclax in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solutions in the mobile phase to construct a calibration curve.
-
Forced Degradation Samples:
-
Acidic: Dissolve this compound in 0.1 M HCl and heat at 60 °C for 2 hours. Neutralize before injection.
-
Basic: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize before injection.
-
Oxidative: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 1 hour.
-
Thermal: Expose solid this compound to 80 °C for 24 hours.
-
Photolytic: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
5. Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
6. Data Analysis:
-
Identify and quantify this compound and venetoclax in the samples.
-
In the forced degradation samples, assess the peak purity of this compound and venetoclax to ensure no co-eluting degradation products.
-
Calculate the percentage of degradation for each stress condition.
Visualizing Key Processes
To aid in the understanding of this compound's mechanism and analytical workflows, the following diagrams are provided.
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for Bioanalytical Quantification.
References
addressing lot-to-lot variability of Abbv-167
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing Abbv-167 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to lot-to-lot variability of this compound.
Understanding this compound: It is important to note that this compound is a phosphate prodrug of venetoclax. A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body. In this case, this compound is designed to enhance the aqueous solubility of venetoclax, a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor. Variability between different lots of this compound, a crystalline solid, could potentially impact its physical properties and, consequently, its performance in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of lot-to-lot variability in this compound?
A1: Lot-to-lot variability in a crystalline small molecule prodrug like this compound can stem from several factors during manufacturing and handling:
-
Purity Profile: The presence and concentration of impurities can differ between batches.
-
Crystallinity and Polymorphism: Changes in the crystalline form (polymorphism) can affect solubility, dissolution rate, and bioavailability.[1][2] Different polymorphs of a drug can have distinct physical properties.[2]
-
Particle Size Distribution: Variations in particle size can influence the dissolution rate and, consequently, the rate of conversion to the active drug, venetoclax.[3]
-
Moisture Content: The amount of residual moisture can impact the stability and handling of the powdered drug.
Q2: How can lot-to-lot variability in this compound affect my experimental results?
A2: Inconsistent experimental outcomes may be observed due to lot-to-lot variability. These can manifest as:
-
Altered Dissolution and Solubility: A different crystalline form or particle size distribution may lead to slower or faster dissolution of the this compound powder in your experimental medium.
-
Variable Conversion to Venetoclax: The rate and extent of this compound conversion to the active venetoclax could be affected, leading to inconsistencies in the effective concentration of the active drug in your assays.
-
Inconsistent Pharmacokinetic Profiles: In in vivo studies, variations in physical properties can lead to differences in absorption and bioavailability, resulting in variable plasma concentrations of venetoclax.
Q3: My in vitro cell-based assay is showing lower efficacy than expected. Could this be related to the this compound lot I am using?
A3: Yes, this is a possibility. Lower than expected efficacy could be due to:
-
Incomplete Dissolution: The this compound from a particular lot may not be fully dissolving in your cell culture medium, leading to a lower actual concentration of the prodrug.
-
Slower Conversion to Venetoclax: The conversion of the prodrug to the active venetoclax might be slower in your experimental system with a specific lot, resulting in a reduced effective concentration of the BCL-2 inhibitor. It's important to consider that the enzymatic conversion of a prodrug is a critical step for its activity.[4]
Q4: I am observing inconsistent results in my animal studies. How can I troubleshoot this?
A4: Inconsistent in vivo results could be linked to the formulation and administration of this compound. We recommend the following:
-
Ensure Consistent Formulation: Use a standardized and validated protocol for formulating this compound for administration. Ensure the prodrug is fully dissolved or uniformly suspended.
-
Characterize the Lot: If you suspect lot-to-lot variability, it is advisable to perform basic characterization of the new lot, such as purity analysis by HPLC and a simple dissolution test, and compare the results with a previous lot that gave expected results.
-
Monitor Plasma Levels: If feasible, measure the plasma concentrations of both this compound and venetoclax to assess the pharmacokinetic profile of the lot .
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Poor Solubility/Dissolution of this compound | 1. Visually inspect the stock solution for any undissolved particles. 2. Consider pre-warming the medium and vortexing for an extended period. 3. Filter the stock solution through a 0.22 µm filter before adding to the cell culture. 4. Perform a simple dissolution test on the lot (see Experimental Protocols). |
| Inefficient Conversion to Venetoclax | 1. Ensure your in vitro system has the necessary enzymes (e.g., phosphatases) for prodrug conversion if you are using a cell-free system. For cell-based assays, cellular phosphatases should facilitate the conversion. 2. Consider a pre-incubation step of this compound in a biologically active matrix (e.g., liver microsomes) if your experimental setup allows, to generate the active venetoclax before adding to the assay. 3. Perform an in vitro conversion assay to compare the conversion rate of different lots (see Experimental Protocols). |
Issue 2: Variable Efficacy in Animal Models
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation | 1. Prepare the dosing formulation fresh for each experiment. 2. Use a consistent and validated vehicle for administration. 3. Ensure the formulation is a homogenous solution or a uniform suspension. For suspensions, ensure consistent mixing before each administration. |
| Differences in Bioavailability Between Lots | 1. If possible, perform a small-scale pharmacokinetic study to compare the plasma levels of this compound and venetoclax from different lots. 2. Conduct dissolution testing to assess if there are differences in the dissolution profiles of the lots. |
Data Presentation
The following table summarizes hypothetical pharmacokinetic data for two different lots of this compound after oral administration, illustrating potential lot-to-lot variability.
| Parameter | Lot A | Lot B |
| This compound Cmax (ng/mL) | 150 ± 25 | 180 ± 30 |
| This compound Tmax (h) | 1.0 ± 0.2 | 0.8 ± 0.3 |
| Venetoclax Cmax (ng/mL) | 850 ± 120 | 720 ± 150 |
| Venetoclax Tmax (h) | 6.0 ± 1.5 | 8.0 ± 2.0 |
| Venetoclax AUC (ng*h/mL) | 12500 ± 2500 | 10500 ± 3000 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
HPLC Purity Analysis of this compound
This protocol provides a general method for determining the purity of an this compound lot.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid
-
Reference standard of this compound (if available)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 ACN:water) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Dissolution Testing of this compound
This protocol is based on the USP paddle apparatus method for immediate-release solid dosage forms.
Materials:
-
This compound powder
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution medium (e.g., 0.1 N HCl or phosphate buffer pH 6.8)
-
HPLC system for analysis
Procedure:
-
Apparatus Setup:
-
Set the dissolution bath temperature to 37 ± 0.5°C.
-
Fill each vessel with 900 mL of the dissolution medium.
-
Set the paddle speed to 50 or 75 rpm.
-
-
Sample Introduction:
-
Accurately weigh a specific amount of this compound powder and place it in the bottom of each vessel.
-
-
Sampling:
-
Collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a 0.45 µm filter.
-
-
Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
-
Compare the dissolution profiles of different lots.
-
In Vitro Prodrug Conversion Assay
This protocol provides a framework to assess the conversion of this compound to venetoclax in the presence of a phosphatase enzyme.
Materials:
-
This compound sample
-
Venetoclax reference standard
-
Alkaline Phosphatase (ALP)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
HPLC system for analysis
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of this compound in the reaction buffer.
-
In a microcentrifuge tube, add the this compound stock solution to the reaction buffer.
-
Initiate the reaction by adding a defined amount of Alkaline Phosphatase.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Stop the reaction by adding a quenching solution (e.g., strong acid or organic solvent like acetonitrile).
-
-
Sample Analysis:
-
Analyze the samples by HPLC to quantify the remaining this compound and the formed venetoclax. A gradient method will be required to separate the two compounds.
-
-
Data Analysis:
-
Plot the concentration of venetoclax formed over time.
-
Calculate the initial rate of conversion for different lots of this compound.
-
Visualizations
Caption: BCL-2 signaling pathway and the mechanism of action of venetoclax.
Caption: Quality control workflow for assessing lot-to-lot consistency of this compound.
References
Validation & Comparative
A Head-to-Head Comparison of ABBV-167 and Venetoclax Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of the investigational B-cell lymphoma 2 (BCL-2) inhibitor prodrug, ABBV-167, and its active moiety, venetoclax. The information presented herein is supported by available experimental data to assist researchers and drug development professionals in understanding the pharmacokinetic profiles of these two agents.
Executive Summary
Venetoclax, a potent and selective BCL-2 inhibitor, is a cornerstone in the treatment of various hematological malignancies. However, its low aqueous solubility and significant food effect present clinical challenges. This compound, a phosphate prodrug of venetoclax, was developed to overcome these limitations. Clinical data demonstrates that this compound successfully enhances the aqueous solubility of venetoclax, leading to improved bioavailability and a reduced food effect, potentially offering a more convenient dosing regimen for patients.
Quantitative Bioavailability Data
The following table summarizes the key pharmacokinetic parameters related to the bioavailability of this compound and venetoclax.
| Parameter | This compound (delivers venetoclax) | Venetoclax | Source(s) |
| Absolute Bioavailability (Fasting) | Data not available. Converts extensively to venetoclax. | 5.4% | [1] |
| Food Effect (Low-Fat Meal) | Reduced food effect compared to venetoclax. | ~3.4-fold increase in exposure (AUC and Cmax). | [2][3][4] |
| Food Effect (High-Fat Meal) | Reduced food effect compared to venetoclax. | Up to ~5-fold increase in bioavailability. | [2][4][5] |
| Time to Maximum Plasma Concentration (Tmax) | Not directly applicable (measures venetoclax concentration). | 5-8 hours post-dose. | [6] |
| Active Moiety | Venetoclax | Venetoclax | [7][8] |
| Formulation | Immediate-release tablet with high drug load. | Amorphous solid dispersion tablet. | [8][9] |
Experimental Protocols
Venetoclax Absolute Bioavailability Study
A clinical study was conducted in healthy female subjects to determine the absolute bioavailability of venetoclax. The protocol involved the oral administration of a 100 mg venetoclax tablet under fasting conditions, followed by an intravenous (IV) microdose of 100 µg of stable isotope-labeled ([13C]) venetoclax at the time of maximum oral concentration (Tmax).[1] Plasma samples were collected over 72 hours to determine the concentrations of both oral and IV venetoclax, allowing for the calculation of the absolute bioavailability.[1]
Venetoclax Food Effect Study
The impact of food on venetoclax bioavailability was assessed in healthy subjects in a crossover study design.[2][3] Participants received a single 100 mg dose of venetoclax under three different conditions: fasting, after a low-fat breakfast, and after a high-fat breakfast.[2][3] Pharmacokinetic parameters, including AUC and Cmax, were compared across the different dosing conditions to quantify the food effect.[2][3]
This compound Bioavailability Study
The bioavailability of venetoclax delivered via this compound was evaluated in a randomized, four-sequence crossover study in healthy adult female subjects.[10] The study compared the pharmacokinetic profile of venetoclax following the administration of this compound (as both an aqueous solution and an immediate-release tablet) and a venetoclax tablet under both fasting and fed (high-fat meal) conditions.[10][11] This design allowed for a direct comparison of the relative bioavailability and the food effect between the prodrug and the active drug.[10][11] Blood samples for pharmacokinetic analysis were collected pre-dose and at various time points up to 72 hours post-dose.[10]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Venetoclax (Active Moiety of this compound)
References
- 1. A microdosing framework for absolute bioavailability assessment of poorly soluble drugs: A case study on cold‐labeled venetoclax, from chemistry to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholar.usuhs.edu [scholar.usuhs.edu]
- 3. Effect of Low- and High-Fat Meals on the Pharmacokinetics of Venetoclax, a Selective First-in-Class BCL-2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacokinetics and pharmacodynamics of venetoclax, a selective B‐cell lymphoma‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Evaluation of Venetoclax Lower-Strength Tablets and Oral Powder Formulations to Establish Interchangeability with the 100 mg Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. Expanding the Repertoire for "Large Small Molecules": Prodrug this compound Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Abbv-167 and Venetoclax: In Vivo Efficacy and Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy and pharmacokinetic profiles of the B-cell lymphoma-2 (Bcl-2) inhibitor venetoclax and its phosphate prodrug, Abbv-167. While both compounds deliver the same active moiety, their differing formulations and resulting in vivo behavior present distinct advantages that are critical for consideration in research and clinical development.
Executive Summary
Venetoclax is a potent and selective Bcl-2 inhibitor with demonstrated efficacy in various hematological malignancies.[1][2] this compound is a phosphate prodrug of venetoclax designed to overcome the solubility challenges of the parent drug, offering improved aqueous solubility and the potential for a higher drug-load formulation with a reduced food effect.[3][4][5][6] Preclinical and clinical pharmacokinetic studies have shown that this compound is rapidly and efficiently converted to venetoclax in vivo.[3] This guide will delve into the mechanism of action of venetoclax, compare the pharmacokinetic profiles of both agents, and present in vivo efficacy data for venetoclax in various preclinical models.
Mechanism of Action: Targeting Bcl-2 with Venetoclax
Venetoclax selectively binds to the anti-apoptotic protein Bcl-2, which is often overexpressed in cancer cells, preventing them from undergoing programmed cell death (apoptosis). By inhibiting Bcl-2, venetoclax restores the apoptotic pathway, leading to the death of malignant cells.[7]
Caption: Mechanism of action of venetoclax in inhibiting Bcl-2 and inducing apoptosis.
The Prodrug Approach: this compound
This compound was developed to address the low aqueous solubility of venetoclax, which can limit its formulation and lead to a significant food effect.[5] As a phosphate prodrug, this compound is designed to be more water-soluble and is rapidly converted to venetoclax by phosphatases in the body.[3]
Caption: In vivo conversion of the prodrug this compound to the active drug venetoclax.
Pharmacokinetic Comparison
A clinical study in healthy volunteers demonstrated that this compound is efficiently converted to venetoclax and exhibits a reduced food effect compared to the venetoclax tablet formulation.[3]
| Parameter | Venetoclax Tablet (Fasting) | This compound Solution (Fasting) | This compound Tablet (Fasting) | This compound Tablet (High-Fat Meal) |
| Venetoclax Cmax (ng/mL) | 1080 | 1680 | 1480 | 2580 |
| Venetoclax AUC∞ (ng·h/mL) | 23100 | 32100 | 28600 | 60600 |
Data adapted from a study in healthy volunteers.[3]
In Vivo Efficacy of Venetoclax in Preclinical Models
The following table summarizes the in vivo efficacy of venetoclax in various xenograft models of cancer.
| Cancer Type | Xenograft Model | Dosing Regimen | Key Efficacy Outcome |
| Small-Cell Lung Cancer | DMS-53 | 100 mg/kg, oral gavage, 6 days/week | Marked tumor growth inhibition.[2][7] |
| Diffuse Large B-cell Lymphoma | DoHH-2 | 100 mg/kg, once daily | Reduction in tumor growth.[8] |
| Acute Myeloid Leukemia | Patient-Derived Xenograft (LEU350) | 100 mg/kg, oral, 5 days/week for 2 weeks | Significant reduction in circulating leukemic blasts.[9] |
| Neuroblastoma | COG-N-415x PDX | 100 mg/kg, oral gavage, 5 days/week | Limited single-agent activity, but enhanced efficacy in combination therapies.[1] |
| MYC/BCL2 Double-Expressor DLBCL | pBIC Mouse Model | 10 mg/kg, intraperitoneal, twice a week | Extended therapeutic benefit in combination with anti-CD20 immunotherapy.[10] |
Experimental Protocols
General In Vivo Xenograft Study Workflow
Caption: A generalized workflow for assessing in vivo efficacy in xenograft models.
Small-Cell Lung Cancer (SCLC) Xenograft Model[2][7]
-
Animal Model: Immunocompromised mice.
-
Cell Line: DMS-53 human SCLC cells.
-
Implantation: Subcutaneous injection of tumor cells.
-
Treatment: Once tumors reached a specified volume, mice were randomized into treatment and control groups. Venetoclax was administered via oral gavage at a dose of 100 mg/kg, six days a week. The vehicle control group received the formulation excipients.
-
Endpoint Analysis: Tumor volume was measured regularly to assess tumor growth inhibition.
Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) Model[9]
-
Animal Model: NSG (NOD scid gamma) mice.
-
Tumor Source: Primary myeloblasts from a venetoclax-sensitive pediatric AML patient sample (LEU350).
-
Implantation: Intravenous transplantation of patient-derived myeloblasts.
-
Treatment: Treatment commenced three days post-transplantation. Animals received either vehicle or venetoclax (100 mg/kg) orally, once daily, for five days a week for two weeks.
-
Endpoint Analysis: Circulating leukemic blasts (human CD45+CD33+CD19- cells) were monitored serially by flow cytometry. Bone marrow samples were collected at the end of the study to enumerate medullary leukemia.
Conclusion
This compound represents a promising advancement in the delivery of venetoclax, offering the potential for a more patient-friendly formulation with reduced food-effect variability. While direct comparative in vivo efficacy studies in disease models are not yet published, the efficient conversion of this compound to venetoclax suggests that the well-documented anti-tumor activity of venetoclax will be maintained. The improved pharmacokinetic profile of this compound may lead to more consistent drug exposure, which could translate to improved efficacy and safety in the clinical setting. Further investigation into the in vivo efficacy of this compound in relevant preclinical cancer models is warranted to fully elucidate its therapeutic potential.
References
- 1. Venetoclax-based rational combinations are effective in models of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Expanding the Repertoire for "Large Small Molecules": Prodrug this compound Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Venetoclax response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Venetoclax improves CD20 immunotherapy in a mouse model of MYC/BCL2 double-expressor diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: AbbVie's ABBV-167 and the Landscape of BCL-2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AbbVie's BCL-2 inhibitor prodrug, ABBV-167, with other key players in the B-cell lymphoma 2 (BCL-2) inhibitor class. This analysis is supported by available preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies.
This compound, a phosphate prodrug of venetoclax, has been developed by AbbVie to enhance the aqueous solubility and bioavailability of its parent compound, a cornerstone in the treatment of various hematological malignancies.[1][2][3] While direct head-to-head clinical efficacy trials of this compound against other distinct BCL-2 inhibitors are not yet available, a comprehensive comparison can be drawn from existing preclinical data and the well-established profile of venetoclax. This guide will delve into the comparative pharmacology, selectivity, and experimental evaluation of this compound (via its active form, venetoclax) alongside other notable BCL-2 inhibitors such as navitoclax and pelcitoclax.
Comparative Analysis of BCL-2 Inhibitors
The therapeutic efficacy and safety profile of BCL-2 inhibitors are intrinsically linked to their selectivity for different members of the BCL-2 family of proteins, which includes the anti-apoptotic proteins BCL-2, Bcl-xL, and Mcl-1. High selectivity for BCL-2 is often desirable to minimize off-target toxicities, such as the thrombocytopenia associated with Bcl-xL inhibition.[4]
| Inhibitor | Target(s) | BCL-2 (Ki, nM) | Bcl-xL (Ki, nM) | Mcl-1 (Ki, nM) | Key Characteristics |
| Venetoclax (Active form of this compound) | BCL-2 | <0.01 | >4400 | >4400 | Highly selective for BCL-2.[5] |
| Navitoclax | BCL-2, Bcl-xL | <1 | <1 | - | Dual inhibitor of BCL-2 and Bcl-xL.[4] |
| Pelcitoclax | BCL-2, Bcl-xL | <1 | <1 | - | Potent dual inhibitor of BCL-2 and Bcl-xL.[1] |
Note: Ki values are indicative of binding affinity, with lower values representing higher affinity. Data is compiled from multiple preclinical studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
A fundamental aspect of developing and comparing BCL-2 inhibitors is the use of robust and reproducible experimental assays. Below are detailed methodologies for key experiments frequently cited in the preclinical evaluation of these compounds.
BCL-2 Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is a common method to quantify the binding affinity of an inhibitor to a BCL-2 family protein.
Principle: The assay measures the disruption of the interaction between a BCL-2 protein and a fluorescently labeled peptide derived from a pro-apoptotic BH3-only protein (e.g., BIM). An inhibitor will compete with the peptide for binding to the BCL-2 protein, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human BCL-2 protein (His-tagged)
-
Biotinylated BIM BH3 peptide
-
Terbium-conjugated anti-His antibody (donor fluorophore)
-
Streptavidin-conjugated fluorophore (acceptor)
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
Test compounds (e.g., this compound's active form, venetoclax)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the BCL-2 protein, biotinylated BIM peptide, and the test compound at various concentrations.
-
Incubate at room temperature for a specified period (e.g., 1 hour) to allow for binding equilibrium.
-
Add the Terbium-conjugated anti-His antibody and the streptavidin-conjugated acceptor fluorophore.
-
Incubate for another period (e.g., 30 minutes) in the dark.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Calculate the FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to assess the ability of a BCL-2 inhibitor to induce apoptosis in cancer cells.
Principle: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI), a fluorescent nuclear stain, is used to identify necrotic or late-stage apoptotic cells with compromised membrane integrity.
Materials:
-
Cancer cell line of interest (e.g., a leukemia or lymphoma cell line)
-
Cell culture medium and supplements
-
Test compound (BCL-2 inhibitor)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Seed the cancer cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of the BCL-2 inhibitor for a specified time (e.g., 24, 48, or 72 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Visualizing Key Processes
To better understand the context of BCL-2 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. Pelcitoclax (APG-1252, BM-1252) | Bcl-2/Bcl-xL inhibitor | Probechem Biochemicals [probechem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
The Prodrug Advantage: Validating Abbv-167's Conversion to Venetoclax and a Look at Alternative Strategies
A comparative guide for researchers and drug development professionals on the enhanced delivery of the BCL-2 inhibitor venetoclax through the phosphate prodrug Abbv-167. This guide details the clinical validation of its conversion in humans, outlines the experimental protocols, and contrasts this approach with other formulation strategies aimed at overcoming the challenges of venetoclax administration.
The development of venetoclax marked a significant advancement in the treatment of hematological malignancies, primarily through its targeted inhibition of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of apoptosis. However, the therapeutic potential of venetoclax is hampered by its low aqueous solubility, significant food effect, and high pill burden associated with its amorphous solid dispersion formulation.[1][2][3][4] To address these limitations, AbbVie developed this compound, a phosphate prodrug of venetoclax designed to enhance its solubility and improve its pharmacokinetic profile.[1][3] This guide provides a comprehensive overview of the clinical data validating the efficient conversion of this compound to venetoclax in humans and compares this prodrug strategy with alternative formulation approaches.
This compound: Superior Pharmacokinetics and Reduced Food Effect
A clinical bioavailability study in healthy adult female subjects demonstrated that this compound is extensively and rapidly converted to venetoclax.[1] The study compared the pharmacokinetic parameters of venetoclax following the administration of the standard venetoclax tablet and two formulations of this compound: an oral solution and a high drug-load immediate-release (IR) tablet.[1]
Quantitative Analysis of Venetoclax Pharmacokinetics
The following table summarizes the geometric mean pharmacokinetic parameters of venetoclax after administration of the different formulations under fasting and fed (high-fat meal) conditions.
| Pharmacokinetic Parameter | Venetoclax Tablet (Fasting) | This compound Solution (Fasting) | This compound Tablet (Fasting) | This compound Tablet (High-Fat Meal) |
| Cmax (ng/mL) | 106 | 212 | 210 | 259 |
| AUCinf (ng·h/mL) | 1880 | 3380 | 3220 | 3680 |
| Tmax (h) | 7.0 | 4.0 | 5.0 | 6.0 |
Data sourced from "Expanding the Repertoire for “Large Small Molecules”: Prodrug this compound Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers".[1]
The data clearly indicates that both this compound formulations, even under fasting conditions, lead to significantly higher maximum plasma concentrations (Cmax) and overall exposure (AUCinf) of venetoclax compared to the standard venetoclax tablet administered in a fasted state.[1] Notably, the food effect observed with the this compound tablet was markedly reduced compared to the known significant food effect of the commercial venetoclax formulation.[1]
Alternative Strategies to Enhance Venetoclax Delivery
While the prodrug approach with this compound has shown significant promise, other research efforts have focused on alternative formulation strategies to address the challenges of venetoclax's physicochemical properties. These primarily include lipid-based formulations (LBFs) and the formation of lipophilic salts.
-
Lipid-Based Formulations (LBFs): These formulations aim to improve the solubility and oral absorption of lipophilic drugs like venetoclax.[2] Studies have explored supersaturated LBFs which have demonstrated the potential to enhance the in vivo exposure of venetoclax.[2]
-
Lipophilic Salts: This strategy involves forming a salt of venetoclax with a lipophilic counterion to increase its solubility in lipid-based vehicles.[1] This approach can lead to higher drug loading in LBFs and has shown the potential to bridge the "food effect gap" by improving bioavailability in the fasted state.[1]
Compared to these alternatives, the this compound prodrug approach offers the distinct advantage of high aqueous solubility, enabling the development of a high drug-load, smaller-sized tablet, which directly addresses the issue of pill burden.[1][3]
Experimental Methodologies
The validation of this compound's conversion to venetoclax was established through a robust clinical trial. Below are the key experimental protocols employed.
Clinical Bioavailability Study Protocol
An open-label, randomized, four-sequence crossover study was conducted in 12 healthy adult female subjects.[1] The study aimed to characterize the pharmacokinetics of this compound and evaluate the bioavailability of venetoclax from two prodrug formulations (solution and immediate-release tablet) under fasting and fed conditions, relative to the commercial venetoclax tablet.[1]
-
Study Population: Healthy adult female subjects.[1]
-
Dosing:
-
Venetoclax 100 mg tablet under fasting conditions.
-
This compound oral solution (equivalent to 100 mg venetoclax) under fasting conditions.
-
This compound immediate-release tablet (equivalent to 100 mg venetoclax) under fasting conditions.
-
This compound immediate-release tablet (equivalent to 100 mg venetoclax) following a high-fat meal.[1]
-
-
Sample Collection: Blood samples were collected at predefined time points for the pharmacokinetic analysis of both this compound and venetoclax.[1]
-
Bioanalytical Method: Plasma concentrations of this compound and venetoclax were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
Formulation Protocols
-
This compound Oral Solution: The oral solution was prepared at the clinical site by dissolving the this compound active pharmaceutical ingredient (API) in a neutral pH buffered solution immediately before administration.[1]
-
This compound Immediate-Release (IR) Tablet: The IR tablets were prepared by wet granulating the this compound API with a binder, filler, and glidant. The granulation was then dried, blended with a lubricant and a disintegrant, and compressed into tablets.[1]
-
Venetoclax Tablet: The reference product was the commercially available venetoclax tablet, which is an amorphous solid dispersion formulation.[1]
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of venetoclax.
Caption: Experimental workflow of the clinical bioavailability study.
Caption: this compound conversion and Venetoclax signaling pathway.
References
- 1. Lipophilic salts and lipid-based formulations for bridging the food effect gap of venetoclax [irf.fhnw.ch]
- 2. Supersaturated Lipid-Based Formulations to Enhance the Oral Bioavailability of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Expanding the Repertoire for "Large Small Molecules": Prodrug this compound Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Examination of Abbv-167 Pharmacokinetics: A Prodrug Strategy to Enhance Venetoclax Delivery
Abbv-167, a phosphate prodrug of the B-cell lymphoma 2 (BCL-2) inhibitor venetoclax, has been developed to improve upon the pharmaceutical properties of its parent compound. This guide provides a comparative analysis of the pharmacokinetic profiles of this compound and venetoclax across preclinical species and humans, offering valuable insights for researchers and drug development professionals.
This analysis is based on publicly available data, primarily from a study by DeGoey et al. in Molecular Cancer Therapeutics (2021). The development of this compound was driven by the need to address the low aqueous solubility of venetoclax, which results in a high pill burden and a significant food effect for patients.[1][2][3][4][5] By converting venetoclax into a more soluble phosphate prodrug, this compound aims to offer a more patient-friendly oral formulation with improved bioavailability.[1][2][3][5][6]
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and the resulting venetoclax exposure in mice, dogs, and humans.
Preclinical Pharmacokinetics in Mouse
Table 1: Single Dose Intravenous Pharmacokinetics of this compound and Venetoclax in Mouse
| Compound | Dose (mg/kg) | Cmax (μg/mL) | Tmax (h) | AUCinf (μg·h/mL) | t1/2 (h) |
| This compound | 5 | 1.8 | 0.08 | 0.4 | 0.3 |
| Venetoclax (from this compound) | 5 | 0.8 | 0.25 | 1.7 | 1.8 |
Table 2: Single Dose Oral Pharmacokinetics of Venetoclax after Administration of this compound in Mouse
| Dose of this compound (mg/kg) | Venetoclax Cmax (μg/mL) | Venetoclax Tmax (h) | Venetoclax AUCinf (μg·h/mL) |
| 5 | 0.2 | 1.0 | 0.8 |
| 30 | 1.1 | 2.0 | 6.5 |
| 100 | 3.2 | 4.0 | 28.1 |
Preclinical Pharmacokinetics in Dog
Table 3: Single Dose Intravenous Pharmacokinetics of this compound and Venetoclax in Dog
| Compound | Dose (mg/kg) | Cmax (μg/mL) | Tmax (h) | AUCinf (μg·h/mL) | t1/2 (h) |
| This compound | 2 | 1.9 | 0.08 | 0.4 | 0.3 |
| Venetoclax (from this compound) | 2 | 0.7 | 0.5 | 3.4 | 3.2 |
Table 4: Single Dose Oral Pharmacokinetics of Venetoclax after Administration of this compound in Dog
| Dose of this compound (mg/kg) | Venetoclax Cmax (μg/mL) | Venetoclax Tmax (h) | Venetoclax AUCinf (μg·h/mL) |
| 5 | 0.3 | 2.0 | 2.1 |
| 30 | 1.5 | 4.0 | 15.2 |
| 100 | 4.1 | 6.0 | 54.3 |
Clinical Pharmacokinetics in Healthy Human Volunteers
A clinical study in healthy female subjects compared the pharmacokinetics of venetoclax following administration of venetoclax tablets versus this compound as a solution or tablet under fasting and fed conditions.
Table 5: Geometric Mean Pharmacokinetic Parameters of Venetoclax in Humans
| Formulation | Condition | Cmax (ng/mL) | Tmax (h) | AUCinf (ng·h/mL) |
| Venetoclax Tablet (100 mg) | Fasting | 338 | 6.0 | 4830 |
| This compound Solution (113 mg) | Fasting | 734 | 4.0 | 11400 |
| This compound Tablet (113 mg) | Fasting | 681 | 4.0 | 10200 |
| Venetoclax Tablet (100 mg) | High-Fat Meal | 1060 | 8.0 | 22400 |
| This compound Tablet (113 mg) | High-Fat Meal | 1280 | 6.0 | 29100 |
Experimental Protocols
Preclinical Pharmacokinetic Studies
-
Animal Models: Male C57BL/6 mice and male beagle dogs were used for the pharmacokinetic studies.
-
Administration:
-
Intravenous (IV): this compound was administered as a solution in a vehicle of 5% dextrose in water (D5W) with 2.1 equivalents of NaOH in dogs, and in a vehicle of 0.2% HPMC in mice.
-
Oral (PO): this compound was administered as a solution in 0.2% HPMC (w/v) in mice and as a solution in D5W with NaOH in dogs. Doses were adjusted for molecular weight to be molar equivalents of the intended venetoclax dose.[6]
-
-
Sample Collection: Blood samples were collected at various time points post-administration. Plasma was separated for analysis.
-
Bioanalysis: Plasma concentrations of this compound and venetoclax were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters from the plasma concentration-time data.
Human Pharmacokinetic Study
-
Study Design: An open-label, randomized, four-sequence crossover study was conducted in 12 healthy adult female subjects.
-
Treatments:
-
Venetoclax tablet (100 mg) under fasting conditions.
-
This compound oral solution (113 mg, molar equivalent to 100 mg venetoclax) under fasting conditions.
-
This compound immediate-release tablet (113 mg) under fasting conditions.
-
This compound immediate-release tablet (113 mg) with a high-fat meal.
-
-
Sample Collection and Analysis: Serial blood samples were collected, and plasma concentrations of venetoclax were measured using a validated analytical method.
-
Statistical Analysis: Pharmacokinetic parameters were calculated and compared between the different treatment arms.
Mechanism of Action: BCL-2 Inhibition
This compound is a prodrug that is rapidly converted to venetoclax in the body. Venetoclax is a potent and selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein.[1][7] In many hematological malignancies, cancer cells overexpress BCL-2, which allows them to evade programmed cell death (apoptosis).[1][3] Venetoclax binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins like BIM.[1][8] This frees up the pro-apoptotic proteins to activate BAX and BAK, which then oligomerize and permeabilize the mitochondrial outer membrane.[1][8] This leads to the release of cytochrome c and other pro-apoptotic factors, ultimately activating caspases and inducing apoptosis.[8]
Caption: Venetoclax (from this compound) inhibits BCL-2, leading to apoptosis.
Experimental Workflow
The development and evaluation of this compound followed a structured workflow from preclinical assessment to clinical trials.
Caption: Workflow for the pharmacokinetic evaluation of this compound.
References
- 1. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BCL2 with venetoclax is a promising therapeutic strategy for “double-proteinexpression” lymphoma with MYC and BCL2 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Expanding the Repertoire for "Large Small Molecules": Prodrug this compound Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ABBV-167: A Venetoclax Prodrug with a Reduced Food Effect
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) properties of ABBV-167, a phosphate prodrug of the BCL-2 inhibitor venetoclax, with its parent drug. The development of this compound was driven by the need to address the significant food effect and high pill burden associated with venetoclax, a drug characterized by high molecular weight, lipophilicity, and low aqueous solubility.[1][2][3] This guide summarizes the key experimental data demonstrating the reduced food effect of this compound and provides the underlying experimental protocols for researchers.
Pharmacokinetic Profile Comparison: this compound vs. Venetoclax
An open-label, randomized, four-sequence crossover study involving 12 healthy adult female subjects was conducted to characterize the pharmacokinetics of this compound and evaluate the bioavailability of venetoclax from two prodrug formulations (an aqueous solution and an immediate-release tablet) under fasting and fed (high-fat meal) conditions, relative to the marketed venetoclax tablet.[1] The key findings from this study are summarized in the table below.
| Pharmacokinetic Parameter (units) | Venetoclax Tablet (Fasting) | This compound Solution (Fasting) | This compound Tablet (Fasting) | This compound Tablet (High-Fat Meal) |
| Venetoclax Cmax (ng/mL) | 33.8 (43.4) | 134 (33.1) | 108 (43.4) | 179 (40.9) |
| Venetoclax AUCinf (ngh/mL) | 708 (45.3) | 2,250 (32.8) | 1,810 (45.1) | 2,750 (34.0) |
| Venetoclax Tmax (h) | 7.96 (5.98 - 12.0) | 5.01 (4.00 - 8.00) | 5.98 (4.00 - 8.02) | 6.00 (4.00 - 12.0) |
| This compound Cmax (ng/mL) | N/A | 1,020 (36.4) | 536 (58.9) | 487 (52.2) |
| This compound AUCinf (ngh/mL) | N/A | 1,110 (35.6) | 751 (55.4) | 674 (48.4) |
| This compound Tmax (h) | N/A | 0.75 (0.50 - 1.50) | 1.00 (0.75 - 2.00) | 1.50 (1.00 - 4.02) |
| Data presented as Geometric Mean (%CV), except for Tmax which is Median (Min - Max). N/A: Not Applicable. Data sourced from a clinical study in healthy volunteers.[1] |
The data clearly indicates that oral administration of this compound, both as a solution and a solid tablet, leads to higher venetoclax exposure in the fasted state compared to the venetoclax tablet.[1] Importantly, this compound demonstrated a significantly reduced food effect. While venetoclax exposure increases 3- to 5-fold with a high-fat meal, the increase with the this compound tablet was less pronounced, showcasing its potential to reduce pharmacokinetic variability related to food intake.[1][3]
Experimental Protocols
The following is a summary of the methodologies employed in the clinical study to assess the food effect of this compound.
Study Design
An open-label, randomized, four-sequence crossover study was conducted in 12 healthy adult female subjects.[1] The study design aimed to characterize the pharmacokinetics of this compound and evaluate the bioavailability of venetoclax from two different formulations of the prodrug (aqueous solution and immediate-release tablet) under both fasting and fed conditions, with the approved venetoclax tablet serving as the comparator.[1]
Formulations
-
This compound Oral Solution: Prepared at the clinical site by dissolving this compound in an aqueous medium.[1]
-
This compound Immediate-Release (IR) Tablets: Prepared by wet granulating the active pharmaceutical ingredient (API) with a binder, filler, and glidant. The resulting granulation was dried, blended with a lubricant and a disintegrant, and then compressed into tablets.[1]
-
Venetoclax Tablet: Commercially available 100 mg tablets.[1]
Dosing and Sample Collection
Participants received a single dose of each formulation in different periods of the study, with a washout period between each dose.[1] Blood samples for pharmacokinetic analysis were collected at predefined time points after dosing to determine the plasma concentrations of both this compound and venetoclax.[1]
Bioanalytical Methods
Plasma concentrations of this compound and venetoclax were determined using validated bioanalytical methods.[1] These assays are crucial for accurately quantifying the levels of the prodrug and the active parent drug in the collected samples.
Visualizing the Process
To better understand the underlying mechanisms and experimental flow, the following diagrams have been generated.
Caption: Conversion of this compound prodrug to active venetoclax.
Caption: Clinical trial workflow for assessing food effect.
Conclusion
The development of this compound as a phosphate prodrug of venetoclax represents a successful strategy to overcome the limitations of the parent drug, namely its significant food effect and high pill burden.[1][2][4][5] The clinical data demonstrates that this compound provides robust exposure to venetoclax with reduced pharmacokinetic variability due to food intake.[1] This offers the potential for a more convenient and reliable dosing regimen for patients requiring BCL-2 inhibition therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Expanding the Repertoire for "Large Small Molecules": Prodrug this compound Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of AbbVie's BCL-2 Inhibitors: The Prodrug ABBV-167 and its Parent Compound Venetoclax
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of ABBV-167 and its active metabolite, venetoclax, a first-in-class B-cell lymphoma-2 (BCL-2) inhibitor. As this compound is a phosphate prodrug designed to enhance the solubility and bioavailability of venetoclax, its safety profile is intrinsically linked to that of the parent compound. This document summarizes the available clinical and preclinical data to inform research and development decisions.
Executive Summary
Venetoclax has demonstrated significant efficacy in various hematologic malignancies. Its safety profile is well-characterized, with the most significant risks being Tumor Lysis Syndrome (TLS) and myelosuppression, particularly neutropenia. Rigorous risk mitigation strategies have been established to manage these adverse events effectively.
This compound is a novel, water-soluble phosphate prodrug of venetoclax. Preclinical and early-phase clinical studies in healthy volunteers have shown that this compound is rapidly and extensively converted to venetoclax in vivo, with minimal systemic exposure to the prodrug itself.[1][2] Consequently, the safety profile of this compound is anticipated to be qualitatively similar to that of venetoclax, driven by the on-target effects of the active drug. The primary advantage of this compound lies in its improved pharmaceutical properties, which may lead to a reduced pill burden and potentially a more favorable gastrointestinal tolerability profile, although clinical data in patient populations to confirm the latter is limited.
Mechanism of Action and Signaling Pathway
Both this compound (after conversion) and venetoclax exert their therapeutic effect by selectively inhibiting the anti-apoptotic protein BCL-2. In many cancer cells, BCL-2 is overexpressed, sequestering pro-apoptotic proteins and preventing programmed cell death (apoptosis). By binding to BCL-2, venetoclax displaces these pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.
Comparative Safety Profile
As clinical trial data for this compound in cancer patients is not yet widely available, this comparison primarily details the established safety profile of venetoclax, which is the active form of this compound. The safety of venetoclax has been extensively evaluated in numerous clinical trials across various hematologic malignancies. The following tables summarize the most frequently reported adverse events from key clinical trials of venetoclax monotherapy.
Table 1: Common Adverse Events with Venetoclax Monotherapy (Pooled data from studies M13-982, M14-032, and M12-175 in patients with previously treated CLL/SLL) [3]
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Hematologic | ||
| Neutropenia | 40 | 37 |
| Anemia | 31 | 17 |
| Thrombocytopenia | 21 | 14 |
| Gastrointestinal | ||
| Diarrhea | 41 | N/A |
| Nausea | 39 | N/A |
| General | ||
| Fatigue | 28 | N/A |
| Infections | ||
| Upper Respiratory Tract Infection | 25 | N/A |
N/A: Data not specified in the source for Grade ≥3.
Table 2: Serious Adverse Events with Venetoclax Monotherapy [4][5]
| Serious Adverse Event | Incidence (%) |
| Pneumonia | 9 |
| Febrile Neutropenia | 5 |
| Sepsis | 5 |
| Pyrexia | 7 |
| Autoimmune Hemolytic Anemia | 7 |
Key Safety Considerations
Tumor Lysis Syndrome (TLS): This is a critical and expected on-target toxicity of venetoclax due to its potent and rapid induction of apoptosis.[6] Fatal cases have been reported, even at the lowest starting dose.[6] The risk of TLS is highest at the initiation of therapy and during the dose-escalation phase.
Mitigation Strategy: A comprehensive risk assessment and management plan is mandatory for all patients starting venetoclax. This includes:
-
Risk Stratification: Patients are categorized as low, medium, or high risk for TLS based on tumor burden (e.g., lymph node size, absolute lymphocyte count) and renal function.
-
Prophylaxis: All patients should receive adequate hydration and anti-hyperuricemic agents (e.g., allopurinol) prior to the first dose.[7]
-
Dose Ramp-Up: A gradual 5-week dose escalation schedule is crucial to safely debulk the tumor.[8]
-
Intensive Monitoring: Frequent monitoring of blood chemistries (potassium, uric acid, phosphorus, calcium, and creatinine) is required, especially during the initial days of treatment and at each dose increase.[7][9] Hospitalization for initial dosing may be necessary for patients at high risk.
Myelosuppression: Neutropenia is the most common Grade 3/4 adverse event.[10][11] Anemia and thrombocytopenia are also frequently observed.[10][11]
Mitigation Strategy: Regular monitoring of complete blood counts is essential. Dose interruptions or reductions, and the use of growth factors (e.g., G-CSF) for neutropenia, may be required.
Infections: Infections, particularly upper respiratory tract infections and pneumonia, are common.[5] Serious infections and sepsis have been reported.
Mitigation Strategy: Patients should be monitored for signs and symptoms of infection. Prophylactic antimicrobials may be considered in some cases.
Experimental Protocols for Safety Assessment
The safety of venetoclax has been systematically evaluated in clinical trials through standardized protocols. A typical workflow for safety monitoring is outlined below.
Detailed Methodologies:
-
Adverse Event (AE) Monitoring and Grading: AEs are continuously monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE), typically version 4.0.[12]
-
Tumor Lysis Syndrome (TLS) Assessment:
-
Laboratory TLS: Defined by the Cairo-Bishop criteria (abnormalities in two or more of the following: uric acid, potassium, phosphate, and calcium).
-
Clinical TLS: Laboratory TLS plus one or more of the following: increased creatinine, cardiac arrhythmia, or seizure.
-
Monitoring Schedule: For patients at risk, blood chemistries are monitored pre-dose, 6-8 hours post-dose, and 24 hours post-dose at the initiation of treatment and at each dose escalation.[7]
-
-
Hematologic Monitoring: Complete blood counts with differential are monitored at baseline and regularly throughout the treatment period to detect cytopenias.
-
Infection Monitoring: Patients are monitored for clinical signs and symptoms of infection at each study visit.
Conclusion
The safety profile of venetoclax is well-defined, with manageable toxicities when appropriate monitoring and mitigation strategies are implemented. The primary safety concerns are TLS and myelosuppression. As this compound is a prodrug that rapidly converts to venetoclax, its safety profile is expected to mirror that of venetoclax, driven by the pharmacology of the active compound. The improved pharmaceutical properties of this compound may offer advantages in terms of patient convenience and potentially gastrointestinal tolerability, but further clinical data in cancer patients are needed to fully characterize its comparative safety profile. Researchers and clinicians should apply the established safety monitoring and management protocols for venetoclax when designing and conducting studies with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Six-year follow-up and subgroup analyses of a phase 2 trial of venetoclax for del(17p) chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VENCLEXTA® (venetoclax tablets) | CLL14 & MURANO Clinical Trial Study Designs [venclextahcp.com]
- 6. gov.uk [gov.uk]
- 7. VENCLEXTA® (venetoclax tablets) | Risk Assessment for CLL/SLL [venclextahcp.com]
- 8. Practical management of tumour lysis syndrome in venetoclax‐treated patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uhs.nhs.uk [uhs.nhs.uk]
- 10. Venetoclax for del(17p) chronic lymphocytic leukemia: Long-term follow-up data from the M13-982 trial [lymphomahub.com]
- 11. Venetoclax in relapsed or refractory chronic lymphocytic leukaemia with 17p deletion: a multicentre, open-label, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for ABBV-167
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper disposal of investigational compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of ABBV-167, a phosphate prodrug of the BCL-2 inhibitor venetoclax. Adherence to these procedures is mandatory to mitigate risks to personnel and the environment.
This compound and its active metabolite, venetoclax, are potent cytotoxic agents. As such, all waste generated from their handling and use must be treated as hazardous pharmaceutical waste. Standard laboratory waste streams are not appropriate for this material.
Core Disposal Principles
Disposal of this compound and related materials must not be done through standard trash or sewer systems.[1] All waste must be segregated, clearly labeled, and disposed of through an approved hazardous waste disposal facility, typically via high-temperature incineration.[2][3]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper disposal of various waste streams contaminated with this compound.
1. Personal Protective Equipment (PPE) Decontamination and Disposal:
-
Non-disposable PPE (e.g., safety glasses, lab coats): Decontaminate thoroughly using a validated procedure before reuse. If visible contamination cannot be removed, dispose of the item as cytotoxic waste.
-
Disposable PPE (e.g., gloves, masks, disposable gowns): Immediately after use, place all disposable PPE into a designated, sealed purple bag or a rigid, puncture-resistant container with a purple lid.[3][4] These containers must be clearly labeled as "Cytotoxic Waste."
2. Disposal of Unused or Expired this compound:
-
Solid and Liquid Formulations: Unused or expired this compound, whether in solid powder form or in solution, must be disposed of as hazardous chemical waste.
-
Do not attempt to neutralize the compound in the lab unless it is part of a validated experimental protocol.
-
Place the original container, tightly sealed, into a larger, leak-proof secondary container designated for cytotoxic waste.
-
Label the outer container clearly with "Cytotoxic Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
3. Disposal of Contaminated Labware:
-
Sharps (Needles, Syringes, Scalpels, Pipette Tips): All sharps contaminated with this compound must be placed immediately into a UN-approved, puncture-resistant sharps container with a purple lid.[3][4]
-
Non-Sharps Labware (Vials, Tubes, Flasks, Plates):
4. Management of Liquid Waste:
-
Aqueous and Solvent-Based Solutions: All solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Use a container made of a compatible material (e.g., glass or appropriate plastic) with a secure screw-top cap.[1][5]
-
Label the container "Hazardous Waste: Cytotoxic" and list all chemical constituents, including solvents and an estimated concentration of this compound.
-
Store liquid waste in a designated satellite accumulation area within the laboratory.[6][7]
-
5. Spill Management and Cleanup:
-
Spill Cleanup Materials: Any materials used to clean up spills of this compound (e.g., absorbent pads, wipes, contaminated PPE) are considered cytotoxic waste.
-
Place all cleanup debris into a designated purple bag or rigid container and seal it for disposal.[4]
Waste Segregation and Storage Summary
Proper segregation is crucial to ensure safe handling and disposal. The following table summarizes the waste streams and their appropriate containers.
| Waste Type | Description | Container Requirement |
| Solid Cytotoxic Waste | Unused/expired this compound, contaminated powders, lab consumables (e.g., weigh boats, tubes). | Rigid, leak-proof container with a purple lid, labeled "Cytotoxic Waste". |
| Liquid Cytotoxic Waste | Solutions containing this compound, including experimental solutions and rinsates. | Sealable, compatible container (e.g., glass bottle) labeled "Hazardous Waste: Cytotoxic" with contents listed. |
| Contaminated Sharps | Needles, syringes, pipette tips, blades, or any sharp item that has contacted this compound. | UN-approved, puncture-resistant sharps container with a purple lid.[3][4] |
| Contaminated PPE | Gloves, masks, disposable lab coats, and other personal protective equipment. | Labeled purple bags or a rigid container with a purple lid for cytotoxic waste.[3][4] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for handling and disposing of this compound waste.
Caption: Workflow for the safe disposal of this compound waste streams.
This comprehensive approach to waste management is integral to the responsible conduct of research and development. For specific questions regarding your institution's policies, always consult your local Environmental Health and Safety (EHS) department.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. acewaste.com.au [acewaste.com.au]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Researchers: Essential Safety and Handling Protocols for Abbv-167
For Immediate Implementation: This document provides critical safety and logistical information for laboratory personnel handling Abbv-167, a potent pharmaceutical compound. Adherence to these protocols is mandatory to ensure personal safety and minimize environmental impact. This compound is a prodrug of venetoclax, a BCL-2 inhibitor. Due to its cytotoxic potential, it must be handled with the utmost care in a controlled laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
All personnel handling this compound must use the prescribed Personal Protective Equipment (PPE) and work within designated engineering controls. The following table summarizes the required safety measures.
| Equipment/Control | Specification | Purpose |
| Ventilation | Chemical Fume Hood or Biological Safety Cabinet | To prevent inhalation of airborne particles. All handling of powdered this compound must be performed within these enclosures. |
| Primary Gloves | Nitrile Gloves (minimum 0.11 mm thickness) | To prevent direct skin contact. Must be worn at all times when handling the compound or contaminated equipment. |
| Secondary Gloves | A second pair of nitrile gloves | To be worn over the primary gloves for added protection, especially during weighing and reconstitution. The outer gloves should be changed immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or aerosolized particles.[1] |
| Lab Coat | Disposable, fluid-resistant gown | To protect clothing and skin from accidental contamination.[2] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Recommended when there is a risk of aerosolization and a fume hood is not available.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Before handling, ensure all required PPE is correctly worn.
-
Conduct all weighing and initial preparation of this compound powder inside a certified chemical fume hood or biological safety cabinet to minimize inhalation exposure.[4]
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.
-
Handle the compound gently to avoid creating dust.
2. Reconstitution and Dilution:
-
When dissolving this compound, add the solvent slowly to the powder to avoid splashing.
-
Keep the container closed whenever possible.
-
Label all solutions clearly with the compound name, concentration, date, and hazard symbol.
3. Administration and Experimental Use:
-
When using solutions of this compound, wear all prescribed PPE.
-
Avoid the generation of aerosols.
-
Any equipment that comes into contact with this compound must be decontaminated or disposed of as hazardous waste.
4. Spill Management:
-
In case of a spill, immediately alert others in the area.
-
Evacuate the immediate area if the spill is large or generates dust.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Clean the area with a suitable decontaminating solution (e.g., 70% ethanol), working from the outside of the spill inwards.
-
All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, gowns, weigh boats, and other disposable materials must be placed in a clearly labeled, sealed hazardous waste container.[5] |
| Liquid Waste | Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.[5] |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous materials. |
All hazardous waste must be disposed of through a licensed hazardous material disposal company.[1]
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the institution's environmental health and safety office before any work with this compound begins. These protocols should incorporate the safety measures outlined in this document.
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
